Pomalidomide-PEG3-C2-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILZBRPTQSQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG3-C2-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a third-generation immunomodulatory imide drug (IMiD), operates as a potent molecular glue, redirecting the ubiquitin-proteasome system to induce the degradation of specific target proteins. Its mechanism is centered on its high-affinity binding to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The molecule in focus, Pomalidomide-PEG3-C2-NH2 hydrochloride, is a functionalized derivative designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the pomalidomide moiety serves as the E3 ligase-recruiting ligand. This guide provides a detailed examination of the core mechanism of action of the pomalidomide component, quantitative data on its binding and degradation activity, comprehensive experimental protocols for its characterization, and visualizations of the key pathways and workflows.
Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
The therapeutic and immunomodulatory effects of pomalidomide are not derived from direct enzyme inhibition but from a novel mechanism of action: inducing the degradation of neo-substrates.[1] Pomalidomide acts as a "molecular glue" by binding to the substrate receptor Cereblon (CRBN).[1][2] This binding event creates a novel protein interface on the CRBN surface, which has a high affinity for specific proteins not normally targeted by the native CRL4^CRBN^ E3 ligase complex.[3]
The primary neo-substrates responsible for pomalidomide's potent anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5]
The sequence of events is as follows:
-
Binding to Cereblon : Pomalidomide binds to a specific pocket within the thalidomide-binding domain of CRBN, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6]
-
Neo-Substrate Recruitment : The pomalidomide-CRBN complex presents a new surface that recruits IKZF1 and IKZF3.[7][8]
-
Polyubiquitination : This recruitment brings IKZF1 and IKZF3 into close proximity with the E3 ligase machinery, leading to their polyubiquitination.[5]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades IKZF1 and IKZF3.[7][9]
The degradation of these master transcription factors leads to two major downstream consequences:
-
Direct Anti-Tumor Effects : The elimination of IKZF1 and IKZF3 causes the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, which induces cell cycle arrest and apoptosis in malignant plasma cells.[10][11]
-
Immunomodulatory Effects : In T-cells, the degradation of these transcriptional repressors leads to increased production of Interleukin-2 (IL-2), enhancing T-cell and Natural Killer (NK) cell proliferation and cytotoxic activity against tumor cells.[7]
The specific molecule, This compound , incorporates this active pomalidomide moiety. The PEG3-C2-NH2 component is a flexible linker terminating in an amine group, which is used to covalently attach a ligand for a different target protein, thereby creating a PROTAC. The hydrochloride salt form is used to improve the solubility and stability of the compound.
Quantitative Data: Binding Affinity and Degradation Efficacy
The efficacy of pomalidomide is underpinned by its strong binding to CRBN and its efficiency in inducing the degradation of its target neo-substrates. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Molecule | Target Protein | Value | Cell Line / System | Method | Reference |
| Binding Affinity (Kd) | Pomalidomide | CRBN-DDB1 | ~157 nM | In vitro | Competitive Titration (FP) | [6] |
| Binding Affinity (IC50) | Pomalidomide | CRBN-DDB1 | 153.9 nM | In vitro | Fluorescence Polarization | [12] |
| Binding Affinity (IC50) | Pomalidomide | CRBN | ~2 µM | U266 Cell Lysate | Affinity Bead Pulldown | [5][13] |
| Degradation (DC50) | Pomalidomide | Aiolos (IKZF3) | 8.7 nM | MM.1S | Western Blot | [4] |
Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. IC50 (Half-maximal Inhibitory Concentration): Concentration of an inhibitor required to inhibit a biological process by 50%. DC50 (Half-maximal Degradation Concentration): Concentration of a degrader required to induce 50% degradation of a target protein.
Signaling Pathways and Workflows
Visualizations created using Graphviz provide a clear representation of the molecular pathways and experimental processes involved in studying pomalidomide's mechanism of action.
References
- 1. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
Pomalidomide-PEG3-C2-NH2 Hydrochloride for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG3-C2-NH2 hydrochloride, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC technology, detailed experimental protocols for its application, and the underlying biological pathways.
Introduction to PROTAC Technology and Pomalidomide (B1683931)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Pomalidomide is a potent derivative of thalidomide (B1683933) and is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] CRBN is a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] The recruitment of CRBN by pomalidomide-based PROTACs is a widely utilized strategy for inducing the degradation of a diverse range of target proteins implicated in various diseases. This compound is a functionalized derivative of pomalidomide designed for straightforward incorporation into PROTACs. It comprises the pomalidomide core, a three-unit polyethylene (B3416737) glycol (PEG3) linker, and a terminal primary amine (C2-NH2) for conjugation to a ligand targeting a specific protein. The hydrochloride salt form enhances its stability and solubility.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this linker-ligand conjugate is essential for its effective use in PROTAC synthesis.
| Property | Value | References |
| Chemical Name | 4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-2-(2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione, hydrochloride | [3] |
| Synonyms | Pomalidomide-PEG3-Amine HCl, Pomalidomide 4'-PEG3-amine hydrochloride | [4] |
| CAS Number | 2446474-09-3 | [3][4][5] |
| Molecular Formula | C21H29ClN4O7 | [3] |
| Molecular Weight | 484.93 g/mol | [3][4][5] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity (LCMS) | ≥95% (typical), 96.64% (example) | [3][5] |
| Storage Conditions | -20°C, sealed, away from moisture and light. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Mechanism of Action: Pomalidomide-Based PROTACs
The mechanism of action of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the target protein.
Experimental Protocols for PROTAC Synthesis
The terminal amine group of this compound allows for its conjugation to a variety of functional groups on the target protein ligand, most commonly a carboxylic acid, through amide bond formation.
General Amide Coupling Protocol
This protocol describes a general method for coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (Protein of Interest Ligand with a carboxylic acid handle)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Pomalidomide Linker: In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated POI-COOH mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.[2]
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[2]
Characterization and Quality Control
The final PROTAC product should be thoroughly characterized to ensure its identity, purity, and integrity.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | To assess purity and confirm molecular weight. | A major peak corresponding to the calculated mass of the PROTAC. |
| 1H and 13C NMR | To confirm the chemical structure. | Peaks corresponding to the protons and carbons of the POI ligand, linker, and pomalidomide moiety. |
| HRMS | To determine the exact mass and elemental composition. | The measured mass should be within a few ppm of the calculated mass. |
| (Optional) HPLC | To determine purity with high accuracy. | A single, sharp peak indicating high purity. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature with a PEG linker and a terminal amine simplifies the synthetic process, allowing researchers to focus on the development and optimization of the target-binding ligand. The protocols and data presented in this guide are intended to provide a solid foundation for the successful design, synthesis, and characterization of novel pomalidomide-based PROTACs for targeted protein degradation.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pomalidomide-PEG3-Amine HCl salt | 2446474-09-3 [chemicalbook.com]
- 5. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
Role of Pomalidomide-PEG3-C2-NH2 in cereblon-mediated degradation
An In-Depth Technical Guide on the Role of Pomalidomide-PEG3-C2-NH2 in Cereblon-Mediated Degradation
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins. This strategy co-opts the cell's natural disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[3][4]
PROTACs consist of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a linker connecting the two.[3] One of the most successfully utilized E3 ligases in PROTAC design is Cereblon (CRBN).[5] Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a high-affinity ligand for CRBN.[5][6][7]
Pomalidomide-PEG3-C2-NH2 is a crucial chemical tool in this field. It is a pre-fabricated E3 ligase ligand-linker conjugate, incorporating the Pomalidomide moiety and a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive primary amine (-NH2) group.[8][9][10] This building block streamlines the synthesis of novel PROTACs, allowing researchers to readily conjugate it to a ligand for a specific protein of interest, thereby creating a molecule capable of inducing that protein's degradation via the CRBN E3 ligase complex.
Core Mechanism of Action
The fundamental role of Pomalidomide-PEG3-C2-NH2 is to serve as the CRBN-recruiting arm of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC hijacks the CRL4-CRBN E3 ubiquitin ligase complex to induce degradation of the target protein.[1][6] The process unfolds through a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its POI ligand) and the CRBN substrate receptor (via its pomalidomide moiety). This action brings the POI and the E3 ligase into an induced proximity, forming a key ternary complex (POI-PROTAC-CRBN).[11][12][13] The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy.[11][12]
-
Ubiquitination: Within the ternary complex, the E3 ligase machinery (which includes E1 activating and E2 conjugating enzymes) catalyzes the transfer of ubiquitin molecules from an E2 enzyme to surface-exposed lysine (B10760008) residues on the target protein.[2][12] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[14]
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome, a large cellular protease complex, into small peptides.[2][3]
-
Catalytic Cycle: After the ubiquitination event, the PROTAC molecule is released and can recruit another target protein and E3 ligase, initiating a new cycle of degradation.[4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Data Presentation
Pomalidomide-PEG3-C2-NH2 is an intermediate building block, so quantitative data primarily relates to either the pomalidomide ligand itself or the final PROTACs synthesized using it.
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN) This table summarizes the binding affinity of the core pomalidomide ligand to its target, the CRBN E3 ligase, as determined by various biophysical assays.
| Assay Type | System | Ligand | Kd/Ki/IC50 (nM) | Reference |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 | [7] |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [7] |
| Time-Resolved FRET | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) | [7] |
Table 2: Degradation Potency of PROTACs Synthesized with Pomalidomide-based Linkers This table shows the efficacy of select PROTACs, which use a pomalidomide-based CRBN ligand, in degrading their respective target proteins. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein.
| PROTAC Name | Target Protein | Cell Line(s) | DC50 | Reference |
| BI-3663 | PTK2 | 11 Human HCC cell lines | 30 nM (median) | [8] |
| CP-10 | CDK6 | Not Specified | 2.1 nM | [15] |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | [16] |
Experimental Protocols
Evaluating the efficacy of a PROTAC synthesized from Pomalidomide-PEG3-C2-NH2 involves a series of key experiments to confirm its mechanism of action.
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[3]
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treat cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice to lyse the cells, then scrape and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations with lysis buffer and add Laemmli sample buffer.[3]
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.[3]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also required.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay verifies the PROTAC-dependent interaction between the target protein and CRBN.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or CRBN) conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot. Probe the membrane with antibodies against both the target protein and CRBN. An increased signal for CRBN in the target protein IP (or vice-versa) in the PROTAC-treated sample confirms ternary complex formation.
Protocol 3: Target Ubiquitination Assay
This experiment confirms that the target protein is ubiquitinated prior to degradation.[14]
-
Cell Treatment: Treat cells with the PROTAC for a time point preceding significant degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation: Lyse the cells under denaturing conditions and perform an immunoprecipitation for the target protein as described above.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates ubiquitination of the target protein.[14]
Conclusion
Pomalidomide-PEG3-C2-NH2 stands as a cornerstone reagent in the field of Targeted Protein Degradation. By providing a validated, high-affinity Cereblon ligand attached to a versatile linker with a reactive handle, it significantly accelerates the discovery and development of novel PROTACs. Its use enables researchers to focus on designing and optimizing ligands for new proteins of interest, expanding the "degradable" proteome and paving the way for new therapeutics against previously "undruggable" targets. A thorough understanding of its mechanism and the application of rigorous experimental protocols are essential for successfully harnessing its potential in drug discovery and chemical biology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-PEG3-C2-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties of Pomalidomide-PEG3-C2-NH2 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core properties of this compound, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.
Introduction: The Critical Role of Linkers in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer but plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[2]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a valuable component in the design of PROTACs.[3] The linker component, in this case, a polyethylene (B3416737) glycol (PEG) chain, significantly influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. This compound is a functionalized building block that incorporates the pomalidomide ligand and a flexible PEG linker, terminating in a primary amine for convenient conjugation to a POI ligand.[4]
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its related trifluoroacetate (B77799) (TFA) salt.
| Property | Value | Source |
| Chemical Name | 1H-Isoindole-1,3(2H)-dione, 4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-2-(2,6-dioxo-3-piperidinyl)-, hydrochloride (1:1) | [5] |
| Molecular Formula | C₂₁H₂₉ClN₄O₇ | [5] |
| Molecular Weight | 484.93 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity (LCMS) | 96.64% | [5] |
| Storage (Solid) | -20°C, sealed storage, away from moisture and light | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture and light) | [5] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
| Solubility in DMSO | 100 mg/mL (177.78 mM) | Requires sonication | [1] |
| Solubility in Ethanol | 100 mg/mL (177.78 mM) | Requires sonication | [1] |
| Solubility in H₂O | 16.67 mg/mL (29.64 mM) | Requires sonication | [1] |
Table 2: Solubility Data for Pomalidomide-PEG3-C2-NH2 TFA Salt
Experimental Protocols
While a specific, detailed synthesis protocol for the commercial entity this compound is proprietary, the following represents a general and robust methodology for the synthesis of pomalidomide-amine linkers via nucleophilic aromatic substitution (SNA). This protocol is intended to provide researchers with a foundational method that can be adapted for the synthesis of similar building blocks.
Synthesis of a Pomalidomide-PEG-Amine Linker
This protocol describes the reaction of 4-fluoro-pomalidomide with a Boc-protected amino-PEG-amine, followed by deprotection to yield the final product.
Materials:
-
4-fluoro-pomalidomide
-
N-Boc-amino-PEG3-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
SNAr Coupling:
-
To a solution of 4-fluoro-pomalidomide (1 equivalent) in DMSO, add N-Boc-amino-PEG3-amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected pomalidomide-PEG-amine.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LCMS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or another suitable solvent to remove residual TFA.
-
The resulting product is the pomalidomide-PEG-amine as a TFA salt. To obtain the hydrochloride salt, the free base can be generated by neutralization and then treated with HCl in a suitable solvent.
-
Characterization:
-
¹H NMR: The structure of the final product should be confirmed by ¹H NMR spectroscopy.
-
LCMS: The purity of the final product should be assessed by LCMS, and the observed mass should correspond to the expected molecular weight.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of a pomalidomide-based PROTAC and a general workflow for its development and characterization.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: General workflow for PROTAC development and evaluation.
Conclusion
This compound is a versatile and valuable building block for the development of PROTACs. Its pre-functionalized nature allows for the streamlined synthesis of PROTAC libraries for the targeted degradation of a wide range of proteins. The properties of the PEG linker are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting PROTACs. This technical guide provides essential data and a foundational synthetic methodology to aid researchers in the rational design and development of novel protein degraders.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG3-C2-NH2 as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest.
Pomalidomide (B1683931), an immunomodulatory drug, is a well-established high-affinity ligand for the Cereblon (CRBN) E3 ligase.[1] Functionalized pomalidomide derivatives are therefore invaluable tools in the development of CRBN-recruiting PROTACs. This technical guide provides a comprehensive overview of Pomalidomide-PEG3-C2-NH2, a versatile building block for PROTAC synthesis. It incorporates the pomalidomide core for CRBN engagement and a flexible PEG3 linker terminating in a primary amine, ready for conjugation to a target protein ligand.[2][3]
Core Compound Specifications
Pomalidomide-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate. Its key specifications are summarized in the table below.
| Property | Value |
| Chemical Name | 4-(12-amino-4,7,10-trioxa-1-azadodecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
| Synonyms | Cereblon Ligand-Linker Conjugates 5, E3 ligase Ligand-Linker Conjugates 30 |
| CAS Number | 2093416-31-8 |
| Molecular Formula | C21H28N4O7 |
| Molecular Weight | 448.47 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
The pomalidomide moiety of Pomalidomide-PEG3-C2-NH2 binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4] In the context of a PROTAC, this binding event initiates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
PROTAC-induced ubiquitination and degradation pathway.
Quantitative Data
Binding Affinity to Cereblon
While specific binding affinity data for Pomalidomide-PEG3-C2-NH2 is not extensively published, the binding is mediated by the pomalidomide moiety. Therefore, its affinity for Cereblon is expected to be comparable to that of pomalidomide.
| Compound | Assay Type | Binding Constant (Kd/IC50) |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM (Kd) |
| Pomalidomide | NMR-based Titration | 55 ± 1.8 µM (Kd) |
| Pomalidomide | Fluorescence Resonance Energy Transfer (FRET) | 2.1 µM (Ki) |
Data for pomalidomide binding to the C-terminal domain of Cereblon.[6]
Degradation Efficacy of PROTACs
Pomalidomide-PEG3-C2-NH2 and similar pomalidomide-based linkers have been successfully used to generate potent PROTACs against a variety of protein targets. The degradation efficiency is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| BI-3663 | PTK2/FAK | Hep3B2.1-7 | 30 nM | >80% |
| Compound 16 | EGFRWT | A549 | 32.9 nM | 96% |
| ZQ-23 | HDAC8 | - | 147 nM | 93% |
| NC-1 | BTK | Mino | 2.2 nM | 97% |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | - |
Note: BI-3663 is synthesized using Pomalidomide-amido-PEG3-C2-NH2, a closely related derivative.[7][8][9][10][11]
Pharmacokinetic Data
Experimental Protocols
Synthesis of a Pomalidomide-based PROTAC
The primary amine of Pomalidomide-PEG3-C2-NH2 allows for straightforward conjugation to a carboxylic acid on the target protein ligand via amide bond formation.
General workflow for PROTAC synthesis.
Representative Protocol for Amide Coupling:
-
Dissolution: Dissolve the target protein ligand (1.0 equivalent) and Pomalidomide-PEG3-C2-NH2 (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).
-
Coupling Reagents: Add a coupling agent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This is a general protocol and may require optimization based on the specific target protein ligand.
Ternary Complex Formation Assay
Verifying the formation of a stable ternary complex is crucial for understanding the mechanism of action of a PROTAC. Several biophysical techniques can be employed for this purpose, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and AlphaLISA.[14][15]
Protocol for Ternary Complex Analysis using SPR:
-
Immobilization: Immobilize a recombinant tagged E3 ligase (e.g., His-tagged CRBN) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, flow increasing concentrations of the PROTAC over the immobilized ligase.
-
To measure the binding of the PROTAC to the target protein, typically the target protein is immobilized, and the PROTAC is flowed over.
-
-
Ternary Complex Analysis: Inject a pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase.
-
Data Analysis: Measure the binding response in real-time. Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity.[14]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Detailed Experimental Protocol (for a 25 µL reaction):
-
Thaw Components: On ice, thaw purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CUL4A-DDB1-CRBN), ubiquitin, ATP, and the target protein.
-
Reaction Assembly (on ice):
-
Assemble a reaction mixture containing assay buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the target protein to the mixture.
-
Add the PROTAC (dissolved in DMSO) or DMSO as a vehicle control.
-
Initiate the reaction by adding the E3 ligase complex.
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates successful poly-ubiquitination.[5]
Western Blot for Protein Degradation
Western blotting is the standard method to quantify the degradation of the target protein in cells treated with a PROTAC.[16]
Workflow for assessing protein degradation by Western Blot.
Step-by-Step Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]
Conclusion
Pomalidomide-PEG3-C2-NH2 is a valuable and versatile chemical tool for the development of potent and selective CRBN-recruiting PROTACs. Its high-affinity pomalidomide warhead ensures effective engagement of the Cereblon E3 ligase, while the flexible PEG3 linker with a terminal amine provides a convenient handle for conjugation to a wide array of target protein ligands. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize this key building block in their targeted protein degradation research and drug discovery efforts.
References
- 1. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG3-C2-NH2: An In-Depth Technical Guide for Targeted Protein Degradation Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of potent and specific PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation.
Pomalidomide, a derivative of thalidomide, is a well-established and potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The synthetically versatile building block, Pomalidomide-PEG3-C2-NH2 , incorporates this powerful CRBN ligand with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This functional handle provides a convenient attachment point for a diverse range of target protein binders, making it an invaluable tool for the rapid discovery and optimization of novel PROTAC degraders.
This technical guide provides a comprehensive overview of Pomalidomide-PEG3-C2-NH2, including its mechanism of action, physicochemical properties, and its application in the synthesis and evaluation of PROTACs for targeted protein degradation.
Physicochemical Properties of Pomalidomide-PEG3-C2-NH2
A clear understanding of the physicochemical properties of Pomalidomide-PEG3-C2-NH2 is essential for its effective use in PROTAC synthesis and downstream applications.
| Property | Value |
| Chemical Name | 4-(12-amino-4,7,10-trioxa-1-azadodecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione[1] |
| Synonyms | Cereblon Ligand-Linker Conjugates 5, E3 ligase Ligand-Linker Conjugates 30[1] |
| Molecular Formula | C21H28N4O7[1] |
| Molecular Weight | 448.47 g/mol [1] |
| Appearance | Solid Powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at -20°C for long-term stability.[1] |
| CAS Number | 2093416-31-8[1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using Pomalidomide-PEG3-C2-NH2 function by inducing the proximity between a target protein of interest (POI) and the CRBN E3 ubiquitin ligase, a key component of the Cullin-RING E3 ligase 4 (CRL4^CRBN^) complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Application in PROTAC Synthesis
The terminal primary amine on the PEG3 linker of Pomalidomide-PEG3-C2-NH2 serves as a versatile chemical handle for conjugation to a ligand for a protein of interest. Standard amide bond formation is a common and robust method for this coupling reaction.
Quantitative Data of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of quantitative data for representative PROTACs that utilize a pomalidomide-based CRBN ligand.
Table 1: Degradation Potency of BI-3663 (PTK2 Degrader)
| Parameter | Cell Line | Value | Reference(s) |
| DC50 | HCC (median of 11 lines) | 30 nM | [2] |
| DC50 | A549 | 27 nM | [2] |
| Dmax | A549 | >95% | [2] |
| IC50 (PTK2 inhibition) | N/A | 18 nM | [3] |
Table 2: Degradation and Anti-proliferative Activity of MD-224 (MDM2 Degrader)
| Parameter | Cell Line | Value | Reference(s) |
| DC50 | RS4;11 | <1 nM | [4] |
| IC50 (Cell Growth) | RS4;11 | 1.5 nM | [4] |
| IC50 (Cell Growth) | MV4;11 | 4.4 - 33.1 nM | [4] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide methodologies for key experiments.
PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for coupling Pomalidomide-PEG3-C2-NH2 to a POI ligand containing a carboxylic acid.
Materials:
-
Pomalidomide-PEG3-C2-NH2
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Pomalidomide-PEG3-C2-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR spectroscopy.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a positive control with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRL4^CRBN^ E3 ligase complex
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Assemble the ubiquitination reaction mixture on ice, including the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Add the PROTAC at various concentrations or DMSO as a vehicle control.
-
Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to visualize the appearance of higher molecular weight polyubiquitinated species.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of the PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Pomalidomide-PEG3-C2-NH2 is a powerful and versatile chemical tool for the discovery and development of novel PROTACs. Its high-affinity binding to the CRBN E3 ligase, combined with a flexible and functionalized linker, provides a robust platform for creating potent and selective protein degraders. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize this key building block in their targeted protein degradation research, ultimately accelerating the development of new therapeutics for a wide range of diseases.
References
- 1. xcessbio.com [xcessbio.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Novel PROTACs using Pomalidomide-PEG3-C2-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and application of novel Proteolysis Targeting Chimeras (PROTACs) utilizing the Pomalidomide-PEG3-C2-NH2 linker. This versatile linker, incorporating a Cereblon (CRBN) E3 ligase ligand (Pomalidomide) and a polyethylene (B3416737) glycol (PEG) spacer, serves as a valuable tool for the development of potent and selective protein degraders. This document outlines the synthesis, quantitative characterization, and experimental evaluation of PROTACs, offering a comprehensive resource for researchers in the field of targeted protein degradation.
Core Concepts of PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Pomalidomide-PEG3-C2-NH2 as a Key Building Block
Pomalidomide-PEG3-C2-NH2 is a readily available synthetic building block that incorporates the Pomalidomide ligand for the Cereblon (CRBN) E3 ligase and a flexible PEG3 linker terminating in a primary amine. This primary amine serves as a convenient attachment point for a variety of target protein ligands, enabling the modular synthesis of a diverse range of PROTACs.
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize the quantitative data for exemplary PROTACs synthesized using pomalidomide-based linkers. These examples demonstrate the utility of this approach in targeting different protein classes.
Table 1: Quantitative Data for PTK2-Targeting PROTAC BI-3663
| Parameter | Value | Cell Line / Conditions | Reference |
| Target Protein | Focal Adhesion Kinase (PTK2/FAK) | - | [1][2] |
| PROTAC | BI-3663 | - | [1][2] |
| DC50 | 30 nM (median across 11 HCC cell lines) | Human Hepatocellular Carcinoma (HCC) cell lines | [1] |
| 27 nM | A549 (Human lung adenocarcinoma) | [1] | |
| 25 nM | A549 | [2] | |
| Dmax | >80% (across 11 HCC cell lines) | HCC cell lines | [1] |
| 95% | A549 | [1] | |
| Binding Affinity (PTK2) | 18 nM (IC50) | In vitro kinase assay | [3][4] |
| Binding Affinity (CRBN) | 877 nM | TR-FRET assay | [2] |
Table 2: Quantitative Data for EGFR-Targeting PROTACs
| Parameter | Compound 16 | Reference |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) | [2] |
| PROTAC Linker | Pomalidomide-based | [2] |
| IC50 (EGFRwt) | 0.10 µM | HTRF test |
| IC50 (EGFRT790M) | 4.02 µM | HTRF test |
| Dmax (EGFR degradation) | 96% (at 72h) | A549 cells |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PROTACs are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.
Synthesis of a PTK2-Targeting PROTAC (BI-3663)
This protocol describes the synthesis of BI-3663, a potent PTK2 degrader, adapted from the literature[5].
Materials:
-
3-methoxy-4-({4-[(3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzoic acid (PTK2 ligand-acid)
-
Pomalidomide-amido-PEG3-C2-NH2 (Linker-E3 Ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve 3-methoxy-4-({4-[(3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzoic acid (1 equivalent) in DMF.
-
Add DIPEA (3 equivalents) and HATU (1.2 equivalents) to the solution and stir at room temperature for 5 minutes.
-
Add Pomalidomide-amido-PEG3-C2-NH2 (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Dilute the reaction mixture with MeCN and H2O.
-
Filter the solution through a syringe filter.
-
Purify the crude product by RP-HPLC using a MeCN/H2O gradient.
-
Lyophilize the product-containing fractions to obtain BI-3663 as an off-white solid.
Western Blotting for Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., A549)
-
PROTAC of interest (e.g., BI-3663)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-PTK2)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol describes a method to determine the binding affinity of a PROTAC to its target protein.
Materials:
-
Fluorescently labeled tracer ligand for the target protein
-
Purified target protein
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled tracer and the purified target protein to each well.
-
Add the serially diluted PROTAC or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation if the affinity of the fluorescent tracer is known.
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC development and evaluation.
Caption: Simplified signaling pathway of PTK2 and the effect of its degradation.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
Pomalidomide-PEG3-C2-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-PEG3-C2-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule, incorporating the Pomalidomide (B1683931) ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine, is instrumental in the targeted degradation of pathogenic proteins. This document details its chemical properties, its central role in the mechanism of action of PROTACs, and provides standardized experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker. Furthermore, it presents key quantitative data for pomalidomide-based PROTACs and visualizes the underlying biological pathways and experimental workflows.
Core Compound Specifications
This compound is a synthesized E3 ligase ligand-linker conjugate.[1] It incorporates the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible PEG3 linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI).
| Property | Value | Reference(s) |
| CAS Number | 2446474-09-3 | [2][3] |
| Chemical Formula | C₂₁H₂₉ClN₄O₇ | [2][3] |
| Molecular Weight | 484.93 g/mol | [2][3] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months. | [3] |
Chemical Structure:
Mechanism of Action in Targeted Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[5] The this compound linker is a key component in this process.
The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, synthesized by conjugating a POI-binding ligand to Pomalidomide-PEG3-C2-NH2, acts as a molecular bridge. The pomalidomide end of the PROTAC binds to the CRBN subunit of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, while the other end binds to the target protein. This results in the formation of a ternary POI-PROTAC-E3 ligase complex.[6]
-
Ubiquitination: The induced proximity of the E3 ligase to the POI facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5]
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
Synthesis of a PROTAC using this compound
The synthesis of a functional PROTAC involves the conjugation of this compound to a ligand that binds to the protein of interest. A common and efficient method for this conjugation is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This requires the POI ligand to be functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-modified POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of tert-butanol (B103910) and water, or dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine) for deprotection of the hydrochloride salt
Procedure:
-
Deprotection: Dissolve this compound in a suitable organic solvent (e.g., DMF). Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir at room temperature for 30 minutes.
-
Click Reaction Setup: In a separate reaction vial, dissolve the alkyne-modified POI ligand (1.0 equivalent) and the deprotected Pomalidomide-PEG3-C2-NH2 (1.05 equivalents) in the chosen solvent system.
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.[5][7]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.[7]
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., in a dose-response manner from 1 nM to 10 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[7][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[5][7]
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of PROTACs is highly dependent on the target protein, the specific ligand used, and the nature of the linker. The following tables provide representative quantitative data for pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), illustrating the impact of linker composition on degradation potency.
Table 1: Pomalidomide-Based PROTACs Targeting BTK [9]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC A | PEG | 12 | C4 of phthalimide | <10 | >90 | MOLM-14 |
| PROTAC B | Alkyl | 10 | C5 of phthalimide | ~50 | ~85 | THP-1 |
| PROTAC C | PEG-Alkyl | 15 | C4 of phthalimide | <5 | >95 | MOLM-14 |
Data synthesized from published literature. Experimental conditions may vary.
Table 2: Pomalidomide-Based PROTACs Targeting EGFR [9]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC D | PEG | 10 | C4 of phthalimide | ~100 | ~70 | A549 |
| PROTAC E | Alkyl | 8 | C4 of phthalimide | >500 | <50 | H1975 |
| PROTAC F | PEG | 14 | C5 of phthalimide | ~50 | >80 | A549 |
Data synthesized from published literature. Experimental conditions may vary.
Experimental Workflow Visualization
The development and evaluation of a PROTAC follows a structured workflow, from initial synthesis to in-depth cellular characterization.
Caption: Experimental workflow for PROTAC development and evaluation.
Conclusion
This compound is a pivotal tool in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase, combined with a versatile linker, makes it a valuable component in the design and synthesis of novel PROTACs. The standardized protocols and representative data presented in this guide are intended to support researchers and drug development professionals in the rational design and rigorous evaluation of pomalidomide-based PROTACs as a promising new therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Conjugation of Pomalidomide-PEG3-C2-NH2 to a Protein of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide (B1683931) is a third-generation immunomodulatory imide drug (IMiD) that functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This binding event redirects the E3 ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The targeted degradation of these proteins is a powerful therapeutic strategy, particularly in the treatment of multiple myeloma.[1][4]
The ability to conjugate Pomalidomide to a protein of interest opens up new avenues for research and drug development, most notably in the creation of Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8] PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's degradation. Pomalidomide-PEG3-C2-NH2 is a readily available building block for PROTAC synthesis, incorporating the Pomalidomide ligand, a flexible PEG linker, and a terminal primary amine for conjugation.[9][10][11][12][13]
This application note provides a detailed protocol for the conjugation of Pomalidomide-PEG3-C2-NH2 to a protein of interest using amine-reactive crosslinker chemistry. It also includes protocols for the characterization of the resulting conjugate.
Signaling Pathway of Pomalidomide
Pomalidomide exerts its therapeutic effects by modulating the CRL4-CRBN E3 ubiquitin ligase complex.[3][14] Upon binding to CRBN, Pomalidomide induces a conformational change that recruits neosubstrates, such as IKZF1 and IKZF3, to the complex for ubiquitination and subsequent degradation by the proteasome.[1][3] This leads to downstream effects including anti-proliferative and pro-apoptotic activity in cancer cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 7. panomebio.com [panomebio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. xcessbio.com [xcessbio.com]
- 12. Pomalidomide-PEG3-C2-NH2 (TFA) - Immunomart [immunomart.com]
- 13. Pomalidomide-PEG3-C2-NH2 - Immunomart [immunomart.com]
- 14. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
Application Notes and Protocols for Pomalidomide-PEG3-C2-NH2 in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide-PEG3-C2-NH2 in the development and characterization of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, protocols for key cell-based assays, and data interpretation for evaluating PROTAC efficacy.
Introduction
Pomalidomide-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate essential for the construction of PROTACs.[1][2] It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (NH2) for conjugation to a target protein ligand.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] They offer a powerful strategy for targeting proteins, including those traditionally considered "undruggable."[3][4]
The pomalidomide component of the PROTAC binds to CRBN, while the other end of the molecule binds to the protein of interest (POI). This ternary complex formation brings the POI in close proximity to the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[]
Mechanism of Action
The primary function of Pomalidomide-PEG3-C2-NH2 is to serve as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a warhead that binds a target protein, the resulting PROTAC mediates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
Data Presentation: Performance of a Pomalidomide-Linker Based PROTAC
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is data for BI-3663, a PROTAC synthesized using Pomalidomide-amido-PEG3-C2-NH2, a structurally similar linker to Pomalidomide-PEG3-C2-NH2.
| PROTAC Name | Target Protein | Cell Lines | Median DC50 | Dmax | Reference |
| BI-3663 | Focal Adhesion Kinase (PTK2) | Panel of 11 human hepatocellular carcinoma (HCC) cell lines | 30 nM | >80% | [6] |
Experimental Protocols
Western Blot for Protein Degradation Assessment
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-PEG3-C2-NH2 based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and capture the signal.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell line of interest
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
Assay:
-
For CellTiter-Glo®: Add the reagent to each well, mix, and measure luminescence.
-
For MTT: Add MTT solution and incubate for 1-4 hours. Add solubilization solution to dissolve formazan (B1609692) crystals and measure absorbance.[7]
-
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Ubiquitination Assay (NanoBRET™ Assay)
This live-cell assay directly measures the PROTAC-induced ubiquitination of the target protein.
Principle: This assay uses NanoBRET™ technology, a proximity-based method measuring energy transfer from a NanoLuc® luciferase donor fused to the target protein to a fluorescently labeled HaloTag® acceptor fused to ubiquitin.[8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc®
-
Plasmid encoding HaloTag®-ubiquitin
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compound
-
Luminometer capable of dual-filtered luminescence measurements
Procedure (summary):
-
Transfection: Co-transfect cells with the donor (Target-NanoLuc®) and acceptor (HaloTag®-Ubiquitin) plasmids.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Treatment: Add the NanoBRET™ substrate and then treat with a serial dilution of the PROTAC.
-
Measurement: Immediately begin kinetic measurements of donor (e.g., 460nm) and acceptor (e.g., 618nm) emission.[8]
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify the level of target protein ubiquitination.
Conclusion
Pomalidomide-PEG3-C2-NH2 is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. The protocols and assays detailed in these application notes provide a robust framework for researchers to assess the efficacy of their synthesized PROTACs, from initial degradation screening to more in-depth mechanistic studies. Careful execution of these experiments will enable the generation of reliable data to guide the optimization of novel protein degraders.
References
Pomalidomide-PEG3-C2-NH2: A Key Building Block for Targeted Protein Degradation in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Pomalidomide-PEG3-C2-NH2
Pomalidomide-PEG3-C2-NH2 is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful technology in cancer research and drug development.[1][2] This molecule is a bifunctional linker that incorporates two key moieties: the pomalidomide (B1683931) group, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine (-NH2) group.[1][3]
The pomalidomide portion of the molecule hijacks the body's natural protein disposal system by recruiting the CRBN E3 ligase.[4] The terminal amine group provides a reactive handle for the covalent attachment of a ligand that specifically binds to a protein of interest (POI), which is often a protein implicated in cancer progression.[5] By linking the POI-binding ligand to the CRBN-recruiting moiety, the resulting PROTAC molecule brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] This targeted protein degradation offers a novel therapeutic strategy to eliminate disease-causing proteins that have been traditionally difficult to target with conventional inhibitors.[7]
Applications in Cancer Research
The primary application of Pomalidomide-PEG3-C2-NH2 is in the synthesis of PROTACs to induce the degradation of oncoproteins. Researchers have successfully utilized this and structurally similar linkers to develop potent and selective degraders for a variety of cancer-relevant targets.
Targeted Degradation of Focal Adhesion Kinase (FAK): Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration.[8] A PROTAC, BI-3663, was synthesized using a pomalidomide-amido-PEG3-C2-NH2 linker to target FAK. This PROTAC effectively induced the degradation of FAK in a panel of human hepatocellular carcinoma (HCC) cell lines.
Targeted Degradation of Epidermal Growth Factor Receptor (EGFR): The Epidermal Growth Factor Receptor (EGFR) is a key driver in many epithelial cancers, and mutations in EGFR can lead to resistance to conventional therapies. Pomalidomide-based PROTACs have been developed to target both wild-type and mutant forms of EGFR, demonstrating the potential to overcome drug resistance.
Targeted Degradation of Murine Double Minute 2 (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Pomalidomide-based PROTACs have been designed to target MDM2 for degradation, thereby reactivating p53 and inducing apoptosis in cancer cells.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The inhibitory effect on cellular proliferation is measured by the IC50 value.
| PROTAC Target | PROTAC Name | Linker Type | Cell Line | DC50 | Dmax | IC50 | Reference |
| FAK | BI-3663 | Pomalidomide-amido-PEG3-C2-NH2 | Human Hepatocellular Carcinoma (HCC) panel | 30 nM (median) | >80% | - | |
| EGFR (WT) | Compound 16 | Pomalidomide-based | A549 | 32.9 nM | 96% (at 72h) | 0.10 µM | |
| EGFR (T790M) | Compound 16 | Pomalidomide-based | - | - | - | 4.02 µM | |
| MDM2 | MD-265 | Pomalidomide-based (CRBN recruiting) | Primary Leukemia Stem Cells | 16 nM (median) | - | - |
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-PEG3-C2-NH2-based PROTAC
This protocol describes a general method for conjugating a carboxylic acid-containing POI ligand to Pomalidomide-PEG3-C2-NH2 via an amide bond formation.
Materials:
-
Pomalidomide-PEG3-C2-NH2
-
POI ligand with a carboxylic acid functional group
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial, magnetic stirrer, and stir bar
-
Nitrogen or Argon gas supply
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) and Pomalidomide-PEG3-C2-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specific time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with PROTAC and MG132).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for about 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pomalidomide-PEG3-Acid, 2138440-82-9 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Pomalidomide-PEG3-C2-NH2 PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with Pomalidomide-PEG3-C2-NH2
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a powerful therapeutic advantage over traditional inhibitors.[3]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently used in PROTAC design due to its high binding affinity and versatile attachment points. The Pomalidomide-PEG3-C2-NH2 construct is a pre-functionalized building block that incorporates the pomalidomide E3 ligase ligand connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine (-NH2) group. The PEG linker is crucial for enhancing the solubility and cell permeability of the PROTAC molecule, while its flexibility and length are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The terminal amine group provides a convenient reactive handle for conjugation to a ligand targeting the protein of interest.
This guide provides a detailed, step-by-step approach to designing and evaluating a PROTAC using the Pomalidomide-PEG3-C2-NH2 building block, with a focus on targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4 as an exemplary case.
PROTAC Mechanism of Action
The fundamental mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Step-by-Step Guide for PROTAC Design and Synthesis
Step 1: Selection of the Target Protein and Warhead
The initial step in PROTAC design is to identify a protein of interest (POI) that is implicated in a disease state. A corresponding high-affinity binding ligand, often referred to as a "warhead," must be selected. For this guide, we will focus on BRD4, a well-established cancer target. A potent and selective inhibitor of BRD4 is JQ1. For conjugation to the Pomalidomide-PEG3-C2-NH2 linker, a derivative of JQ1 containing a carboxylic acid handle is required.
Step 2: Synthesis of the PROTAC via Amide Coupling
The primary amine of Pomalidomide-PEG3-C2-NH2 can be readily coupled to the carboxylic acid of the JQ1 derivative using standard amide bond formation chemistry.
Protocol for Amide Coupling:
-
Dissolve the JQ1-acid derivative (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling agent , such as HATU (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the Pomalidomide-PEG3-C2-NH2 (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion , quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.
Quantitative Data for an Exemplary Pomalidomide-PEG-based PROTAC: BETd-260
BETd-260 is a highly potent PROTAC that utilizes a pomalidomide-based CRBN ligand and a BET inhibitor warhead. The following tables summarize its performance characteristics.
Table 1: Binding Affinities of BETd-260 and its Precursor
| Compound | Target | Binding Affinity (Ki, nM) |
| HJB97 (Warhead) | BRD2 | < 1 |
| BRD3 | < 1 | |
| BRD4 | < 1 |
Data compiled from multiple sources. Experimental conditions may vary.[5][6]
Table 2: In Vitro Degradation and Anti-proliferative Activity of BETd-260
| Cell Line | Cancer Type | BRD4 Degradation DC50 | Dmax | Anti-proliferative IC50 |
| RS4;11 | Leukemia | ~30 pM | >90% | 51 pM |
| MOLM-13 | Leukemia | - | >90% | 2.2 nM |
| MNNG/HOS | Osteosarcoma | - | >90% | - |
| Saos-2 | Osteosarcoma | - | >90% | - |
| HepG2 | Hepatocellular Carcinoma | - | >90% | - |
Data compiled from multiple sources. Experimental conditions may vary.[5][7][8][9][10][11][12]
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of a newly synthesized PROTAC is crucial to determine its efficacy and mechanism of action.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This assay is fundamental to confirm that the PROTAC induces the degradation of the target protein in a cellular context.
Materials:
-
Cell line of interest (e.g., RS4;11)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-BRD4 and HaloTag®-CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-CRBN expression plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® substrate and immediately measure the donor and acceptor emission signals using a luminometer capable of BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET signal indicates ternary complex formation.[13]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Downstream Signaling of BRD4 Degradation
Degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, most notably the proto-oncogene c-MYC. This, in turn, affects the expression of genes involved in cell cycle progression and apoptosis, ultimately leading to anti-proliferative effects in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-PEG3-C2-NH2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pomalidomide-PEG3-C2-NH2, a synthetic E3 ligase ligand-linker conjugate, in in vitro research settings. This molecule incorporates the Pomalidomide-based Cereblon (CRBN) ligand and a 3-unit PEG linker, making it a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document outlines its solubility, preparation for experimental use, and detailed protocols for key in vitro assays to assess its biological activity.
Solubility and Storage
Proper dissolution and storage of Pomalidomide-PEG3-C2-NH2 are critical for maintaining its stability and ensuring reproducible experimental results. The following table summarizes the solubility of Pomalidomide-PEG3-C2-NH2 and its trifluoroacetate (B77799) (TFA) salt in common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to avoid degradation of the compound.
| Compound | Solvent | Solubility | Notes |
| Pomalidomide-PEG3-C2-NH2 | DMSO | 100 mg/mL (209.87 mM) | Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| Pomalidomide-PEG3-C2-NH2 TFA Salt | DMSO | 100 mg/mL (177.78 mM) | Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent.[3] |
| Ethanol | 100 mg/mL (177.78 mM) | Ultrasonic treatment may be required.[3] | |
| Water | 16.67 mg/mL (29.64 mM) | Ultrasonic treatment may be required.[3] |
Storage Conditions:
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.
Preparation of Stock and Working Solutions for In Vitro Studies
2.1. Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of Pomalidomide-PEG3-C2-NH2 powder to room temperature before opening.
-
Based on the molecular weight of Pomalidomide-PEG3-C2-NH2 (476.48 g/mol ), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.76 mg of the compound in 1 mL of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for a short period to aid dissolution.[1]
-
Store the stock solution in aliquots at -80°C.
2.2. Preparation of Working Solutions:
Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of PROTAC molecules like those derived from Pomalidomide-PEG3-C2-NH2.
3.1. Western Blot for Target Protein Degradation
This protocol is designed to assess the ability of a PROTAC to induce the degradation of a specific target protein.
Materials:
-
Cell line expressing the target protein of interest.
-
Pomalidomide-PEG3-C2-NH2-based PROTAC.
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane as described previously.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the target protein levels to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
3.2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the PROTAC.
Materials:
-
Cell line of interest.
-
Pomalidomide-PEG3-C2-NH2-based PROTAC.
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and generate a dose-response curve to determine the IC50 (concentration for 50% inhibition of cell viability).
Visualizations
4.1. Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Pomalidomide functions by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6] The degradation of these factors results in downstream anti-proliferative and immunomodulatory effects.[5]
Caption: Pomalidomide-mediated protein degradation pathway.
4.2. Experimental Workflow for In Vitro PROTAC Evaluation
The in vitro evaluation of a PROTAC typically follows a systematic workflow to characterize its efficacy and mechanism of action. This involves initial screening for target degradation, followed by dose-response and time-course studies, and concluding with functional assays to assess the biological consequences of target degradation.
Caption: General experimental workflow for in vitro PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Dosing of Pomalidomide-PEG3-C2-NH2-containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide is a widely used E3 ligase ligand that recruits Cereblon (CRBN), a component of the CUL4A E3 ubiquitin ligase complex.[3][4] The linker, such as the polyethylene (B3416737) glycol (PEG)-based Pomalidomide-PEG3-C2-NH2, plays a crucial role in optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.
These application notes provide a comprehensive guide to the in vivo administration and dosing of PROTACs containing the Pomalidomide-PEG3-C2-NH2 linker or structurally similar linkers. The protocols and data are based on preclinical studies of potent PROTAC degraders, with a focus on the MDM2 degrader, MD-224, which utilizes a pomalidomide-based ligand and a PEG/alkane linker.[5][6][7]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[1]
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of tumor lysate and western blotting [bio-protocol.org]
- 6. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mass Spectrometry-Based Identification of Ubiquitination Sites Induced by Pomalidomide-PEG3-C2-NH2 PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] Pomalidomide-based PROTACs utilize Pomalidomide as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN).[1][][5] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The Pomalidomide-PEG3-C2-NH2 is a specific E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based Cereblon ligand and a 3-unit PEG linker, which can be conjugated to a target protein ligand to form a PROTAC.[6] Identifying the specific lysine (B10760008) residues on a target protein that are ubiquitinated following PROTAC treatment is crucial for understanding the mechanism of action and optimizing PROTAC design. Mass spectrometry (MS)-based proteomics is a powerful tool for the large-scale identification and quantification of ubiquitination sites.[7][8][9][10] This document provides detailed application notes and protocols for the identification of ubiquitination sites induced by Pomalidomide-PEG3-C2-NH2-based PROTACs.
Signaling Pathway Overview
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Pomalidomide-PROTAC Signaling Pathway.
Experimental Workflow
The overall experimental workflow for identifying ubiquitination sites involves cell treatment, protein extraction, digestion, enrichment of ubiquitinated peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific ubiquitination: Deconstructing the degradation tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral-Based Assays for Pomalidomide-PEG3-C2-NH2 PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase and is frequently used in PROTAC design.[][4] The specific molecule, Pomalidomide-PEG3-C2-NH2, incorporates this CRBN ligand with a flexible PEG linker, ready for conjugation to a POI-binding warhead.[5]
Assessing the efficacy of a novel PROTAC requires robust and reproducible cellular assays. Lentiviral-based reporter assays offer a powerful platform for this purpose. By using lentivirus to create stable cell lines that express the target protein fused to a reporter tag (e.g., GFP, Luciferase, or HiBiT), researchers can accurately and efficiently quantify protein degradation in a high-throughput manner. This system provides a consistent level of target expression, overcoming the variability of transient transfections and allowing for precise measurement of key PROTAC performance parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]
These application notes provide a detailed framework and protocols for utilizing a lentiviral-based system to assess the activity of PROTACs constructed with Pomalidomide-PEG3-C2-NH2.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[6] This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein's surface.[4] The resulting polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to act catalytically on other target molecules.[7]
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Experimental Protocols
A robust workflow is essential for generating reliable data. The following protocols outline the key steps from lentivirus production to the final degradation assay.
Caption: Workflow for assessing PROTAC activity using a lentiviral system.
Protocol 1: Generation of Lentiviral Particles
This protocol describes the packaging of lentivirus in HEK293T cells.
-
Vector Design: Clone your gene of interest (the PROTAC target) fused to a reporter tag (e.g., NanoLuc-HiBiT or eGFP) into a lentiviral transfer plasmid (e.g., pLVX-puro).
-
Cell Seeding: The day before transfection, seed 3 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS. Cells should be ~80% confluent at the time of transfection.[8]
-
Transfection: Prepare a transfection mix. For a 10 cm dish, use:
-
10 µg of your lentiviral transfer plasmid.
-
7.5 µg of a packaging plasmid (e.g., psPAX2).
-
2.5 µg of an envelope plasmid (e.g., pMD2.G).[9]
-
Use a suitable transfection reagent (e.g., PEI, Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Incubation: Incubate cells for 12-16 hours, then gently replace the medium with 10 mL of fresh, complete medium.
-
Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections.
-
Clarification & Storage: Centrifuge the supernatant at 2000 rpm for 5 minutes to pellet cell debris.[8] Filter the supernatant through a 0.45 µm filter. Aliquot and store at -80°C. For higher concentrations, viral particles can be concentrated via ultracentrifugation.
Protocol 2: Creation of a Stable Reporter Cell Line
This protocol details the use of lentivirus to create a cell line with stable expression of the target-reporter fusion protein.
-
Cell Seeding: Seed 1 x 10^5 target cells (e.g., HeLa, U2OS) per well in a 6-well plate.
-
Transduction: After 24 hours, remove the medium and add fresh medium containing the lentiviral supernatant and polybrene (4-8 µg/mL) to enhance transduction efficiency. A range of viral titers should be tested to determine the optimal multiplicity of infection (MOI).
-
Incubation: Incubate for 24-48 hours.
-
Selection: Replace the medium with fresh medium containing a selection agent corresponding to the resistance gene in your vector (e.g., 1-10 µg/mL puromycin).
-
Expansion: Continue to culture the cells in selection medium, replacing it every 3-4 days, until non-transduced control cells have died off completely.
-
Validation: Expand the surviving pool of cells. Validate the expression of the fusion protein via Western Blot, fluorescence microscopy (for fluorescent tags), or a baseline luminescence reading (for luciferase tags). For optimal consistency, single-cell cloning via fluorescence-activated cell sorting (FACS) or limiting dilution is recommended.[10]
Protocol 3: PROTAC Activity Assay (Degradation Measurement)
This protocol is for assessing the degradation of the target-reporter protein upon treatment with the Pomalidomide-based PROTAC.
-
Cell Plating: Seed the validated stable reporter cells in a white, clear-bottom 96-well plate at a density of 5,000 - 15,000 cells per well in 90 µL of medium. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the Pomalidomide-PEG3-C2-NH2 PROTAC in culture medium. A typical concentration range would be from 1 pM to 10 µM.
-
Cell Treatment: Add 10 µL of the diluted PROTAC (or DMSO vehicle control) to each well. Include wells with a proteasome inhibitor (e.g., 10 µM MG132) plus your highest PROTAC concentration to confirm proteasome-dependent degradation.[4]
-
Incubation: Incubate the plate for a predetermined time, typically between 4 to 24 hours. A time-course experiment is recommended to determine the optimal endpoint.
-
Signal Measurement:
-
For Luminescence (e.g., Nano-Glo® HiBiT): Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal using a plate reader.
-
For Fluorescence (e.g., GFP): Read the plate on a fluorescent plate reader. Alternatively, use high-content imaging to quantify the fluorescence intensity per cell.[6]
-
-
Data Normalization: A parallel plate can be run to perform a cell viability assay (e.g., CellTiter-Glo®) to normalize for any cytotoxic effects of the PROTAC.
Data Presentation and Interpretation
Quantitative data from the assay should be analyzed to determine the PROTAC's potency and efficacy. The results are typically plotted as a dose-response curve, from which DC50 and Dmax values are calculated.
Caption: Logical workflow for interpreting PROTAC activity data.
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative results for different Pomalidomide-based PROTACs.
| PROTAC Candidate | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| PROTAC-A | BRD4 | HeLa | 25 | >95 | HiBiT Luminescence |
| PROTAC-B | PI3K | MDA-MB-231 | 227.4 | 71.3 | Western Blot[11] |
| PROTAC-C | mTOR | MDA-MB-231 | 45.4 | 74.9 | Western Blot[11] |
| PROTAC-D | EGFR | A549 | ~100 | ~80 | Western Blot[7] |
| PROTAC-E | CDK6 | MOLM-14 | 2.1 | >90 | NanoBRET[12] |
Note: Data presented are examples compiled from literature and may have been generated under varying experimental conditions.[7][11][13]
Key Parameters:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations. This reflects the efficacy of the degrader.[4]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with Pomalidomide-PEG3-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG3-C2-NH2 is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This molecule is a pre-synthesized E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a reactive primary amine (-NH2) group.[1][2][3][4][5] This amine group provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI), enabling the rapid synthesis of diverse PROTAC libraries for high-throughput screening (HTS).[6]
The primary application of Pomalidomide-PEG3-C2-NH2 is in the construction of PROTACs designed for targeted protein degradation (TPD).[7][8] By linking a POI-binding ligand to this conjugate, researchers can create bifunctional molecules that induce the formation of a ternary complex between the POI and the CRBN E3 ligase.[9] This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[10] This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."[7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC synthesized from Pomalidomide-PEG3-C2-NH2 involves the hijacking of the ubiquitin-proteasome system. The pomalidomide portion of the molecule binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
High-Throughput Screening Workflow
A typical high-throughput screening campaign to identify effective PROTACs involves several stages, from initial library synthesis to validation of protein degradation in a cellular context. The use of Pomalidomide-PEG3-C2-NH2 streamlines the initial chemistry phase, allowing for a focus on biological evaluation.
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated based on their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing such data from a high-throughput screen.
| PROTAC ID | POI Ligand | Linker Attachment Site | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-001 | Ligand A | C-terminus | 50 | 95 | HEK293 |
| PROTAC-002 | Ligand B | N-terminus | 120 | 88 | HeLa |
| PROTAC-003 | Ligand C | Side chain | 75 | 92 | Jurkat |
| PROTAC-004 | Ligand D | C-terminus | 250 | 75 | HEK293 |
| PROTAC-005 | Ligand E | N-terminus | 35 | 98 | HeLa |
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the general procedure for coupling a protein of interest (POI) ligand containing a carboxylic acid to Pomalidomide-PEG3-C2-NH2.
Materials:
-
Pomalidomide-PEG3-C2-NH2
-
POI ligand with a carboxylic acid functional group
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the POI ligand (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of Pomalidomide-PEG3-C2-NH2 (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with DMSO and purify by reverse-phase HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: NanoBRET™ Target Engagement Assay for Ternary Complex Formation
This high-throughput assay quantifies the formation of the ternary complex in live cells.[11][12][13]
Materials:
-
HEK293 cells
-
NanoLuc®-POI fusion vector
-
HaloTag®-CRBN fusion vector
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
After 24 hours, harvest the cells and resuspend in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration and incubate.
-
Dispense the cells into the wells of a 96-well plate.
-
Add the test PROTACs at various concentrations to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Increased ratios indicate ternary complex formation.
Protocol 3: High-Throughput Western Blot for Protein Degradation
This protocol allows for the rapid assessment of target protein degradation across multiple samples.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
PROTAC library synthesized from Pomalidomide-PEG3-C2-NH2
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Automated Western blot system or standard Western blot apparatus
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of each PROTAC for the desired time (e.g., 24 hours).
-
Lyse the cells directly in the wells.
-
Quantify total protein concentration using a BCA assay.
-
Perform automated Western blotting or run SDS-PAGE gels followed by transfer to a PVDF membrane.
-
Probe the membranes with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Develop the blots using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
Conclusion
Pomalidomide-PEG3-C2-NH2 is a valuable tool for accelerating the discovery of novel PROTAC-based therapeutics. Its pre-activated linker and validated E3 ligase ligand enable the rapid and efficient generation of PROTAC libraries for high-throughput screening. The protocols and workflows outlined in these application notes provide a framework for the successful identification and characterization of potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pomalidomide-PEG3-C2-NH2 (TFA) - Immunomart [immunomart.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Pomalidomide-amido-PEG3-C2-NH2 - Immunomart [immunomart.com]
- 5. Pomalidomide-PEG3-C2-NH2 - Immunomart [immunomart.com]
- 6. Pomalidomide-PEG3-C2-NH2 (TFA) [myskinrecipes.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming solubility issues with Pomalidomide-PEG3-C2-NH2 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-C2-NH2 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the physical characteristics of this compound?
A1: this compound is a solid that typically appears as a light yellow to yellow substance.[1]
Q2: In which solvents is this compound soluble?
A2: While specific quantitative data for the hydrochloride salt is limited, data from closely related analogs suggest that it is soluble in organic solvents like DMSO. For the trifluoroacetate (B77799) (TFA) salt of the same compound, solubility has been reported in DMSO, ethanol, and to a lesser extent, in water, often requiring sonication to fully dissolve.[2] A similar compound with a slightly longer PEG linker, Pomalidomide-PEG4-C2-NH2 hydrochloride, is reported to be soluble in DMSO and water.[3]
Q3: Why am I observing precipitation when I dilute my DMSO stock solution into an aqueous buffer?
A3: This is a common issue encountered with hydrophobic compounds. The Pomalidomide moiety is hydrophobic, and while the PEG linker enhances aqueous solubility, the overall molecule can still be prone to precipitation when the concentration of the organic solvent is significantly reduced in an aqueous environment. This is often due to the compound's low thermodynamic solubility in the final aqueous buffer.
Q4: How does the hydrochloride salt affect the solubility of the molecule?
A4: The hydrochloride salt is formed by reacting the amine group on the linker with hydrochloric acid. This is a common strategy in pharmaceutical development to improve the aqueous solubility and dissolution rate of basic compounds compared to their free base form. However, the overall solubility is still highly dependent on the properties of the entire molecule.
Q5: What is the mechanism of action of the Pomalidomide component of this molecule?
A5: Pomalidomide functions as a molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event induces the recruitment of specific target proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the basis for its use in therapeutic applications, including the development of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the solid compound | The compound may require energy to overcome crystal lattice forces. | - Use a high-purity organic solvent such as DMSO or DMF. - Gently warm the solution (e.g., to 37°C). - Use sonication to aid dissolution.[2] |
| Precipitation upon dilution into aqueous buffer (e.g., PBS, cell culture media) | The compound has exceeded its solubility limit in the aqueous environment. | - Decrease the final concentration of the compound in the aqueous buffer. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations. |
| Cloudiness or precipitation in the stock solution over time | The compound may be degrading, or the solvent may have absorbed water, reducing solubility. | - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] - Use anhydrous, high-purity solvents to prepare stock solutions. |
| Inconsistent experimental results | Poor solubility leading to inaccurate final concentrations of the active compound. | - Visually inspect for any precipitation before each use. - If possible, filter the final working solution through a 0.22 µm filter to remove any undissolved particles. - For critical experiments, consider quantifying the concentration of the dissolved compound in the final assay medium using an analytical method like HPLC. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its close analogs. This data is intended to provide a baseline for experimental planning.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| Pomalidomide-PEG3-C2-NH2 TFA [2] | DMSO | 100 mg/mL | 177.78 mM | Ultrasonic assistance recommended. |
| Ethanol | 100 mg/mL | 177.78 mM | Ultrasonic assistance recommended. | |
| H₂O | 16.67 mg/mL | 29.64 mM | Ultrasonic assistance recommended. | |
| Pomalidomide-PEG4-C2-NH2 hydrochloride [3] | DMSO | 220 mg/mL | 415.89 mM | Ultrasonic assistance recommended. |
| H₂O | 100 mg/mL | 189.04 mM | Ultrasonic assistance recommended. | |
| Pomalidomide-C2-NH2 hydrochloride [4] | DMSO | 125 mg/mL | 354.33 mM | Ultrasonic assistance recommended. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be applied.
-
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol for Diluting into Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the experimental temperature.
-
Vortexing: Vigorously vortex the aqueous buffer.
-
Dropwise Addition: While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This ensures rapid dispersion and minimizes localized concentration gradients that can lead to precipitation.
-
Final Mix: Continue to vortex for an additional 30 seconds to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before use.
Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3.
Experimental Workflow for Solubilization
Caption: Workflow for preparing a working solution of this compound.
References
Optimizing linker length and composition for Pomalidomide-PEG3-C2-NH2-based PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a specific focus on linkers composed of polyethylene (B3416737) glycol (PEG) and alkyl chains.
Troubleshooting Guide
Encountering challenges during PROTAC optimization is a common aspect of the research and development process. This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| No or low target protein degradation | 1. Suboptimal linker length or composition preventing effective ternary complex formation.[1][2] 2. Low cell permeability of the PROTAC.[1] 3. Low expression of Cereblon (CRBN) in the cell line.[1] 4. Instability of the PROTAC molecule in the cellular environment. | 1. Synthesize a library of PROTACs with a wider range of linker lengths and compositions (e.g., varying PEG units and alkyl chain lengths).[1][] 2. Conduct cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][4][5][6] Modify the linker to enhance solubility and permeability. 3. Confirm CRBN expression levels in your cell line using Western Blot.[1] Consider using a cell line with higher CRBN expression. 4. Assess PROTAC stability using LC-MS/MS in cell lysates over time. |
| "Hook Effect" observed (Reduced degradation at high PROTAC concentrations) | Formation of binary complexes (PROTAC-target or PROTAC-CRBN) at high concentrations, which inhibits the formation of the productive ternary complex.[7] | Titrate the PROTAC over a wide concentration range to identify the optimal concentration for maximal degradation and to characterize the hook effect.[7] This is crucial for determining an accurate DC50. |
| High variability in degradation between replicate experiments | 1. Inconsistent cell seeding density or cell health.[1] 2. Inaccurate PROTAC concentrations.[1] 3. Variability in incubation times.[1] | 1. Ensure consistent cell seeding protocols and monitor cell viability.[1] 2. Carefully prepare and validate the concentrations of PROTAC stock solutions. 3. Use a precise timer for all incubation steps.[1] |
| PROTAC is effective in biochemical assays but not in cells | 1. Poor cell permeability.[4][5] 2. Efflux by cellular transporters. | 1. Perform cell-based permeability assays like the Caco-2 assay to assess active transport.[5][6][8] 2. Modify the linker to improve physicochemical properties for better cell entry. Consider strategies like reducing polar surface area or introducing motifs that aid permeability.[][5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific target proteins. They work by simultaneously binding to the target protein and the E3 ubiquitin ligase Cereblon (CRBN), for which Pomalidomide is a ligand. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[2][9]
Q2: Why is the linker connecting Pomalidomide and the target protein ligand so critical for PROTAC efficacy?
A2: The linker is not just a spacer; its length and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN.[2][10] An optimal linker ensures the correct spatial orientation of the E3 ligase and the target protein to enable efficient ubiquitination.[2] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[2][]
Q3: What are the advantages of using a PEG-based linker in my Pomalidomide PROTAC?
A3: Polyethylene glycol (PEG) linkers can improve the solubility and cell permeability of the PROTAC molecule.[2][11] The flexibility of PEG chains can also be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex.[10]
Q4: How should I begin optimizing the linker for a new Pomalidomide-based PROTAC?
A4: A common and effective strategy is to synthesize a small library of PROTACs with varied linker lengths and compositions.[][12] For instance, you could start with a series of linkers containing different numbers of PEG units (e.g., PEG2, PEG3, PEG4) combined with short alkyl chains (e.g., C2, C3, C4). Evaluating this library for target degradation will help identify an initial optimal linker, which can then be further refined.[]
Q5: My PROTAC shows good degradation (Dmax) but has a high DC50. How can I improve its potency?
A5: A high DC50 value suggests that a higher concentration of the PROTAC is needed to achieve 50% degradation. To improve potency, you can further optimize the linker to enhance the stability of the ternary complex. This could involve fine-tuning the linker length, altering its rigidity with cyclic elements, or changing the attachment points on the Pomalidomide or target ligand.[][11] Additionally, improving the cell permeability of your PROTAC can also lead to a lower DC50.
Quantitative Data Summary
The following tables summarize the impact of linker modifications on the degradation and anti-proliferative effects of Pomalidomide-based PROTACs targeting various proteins.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| dBET1 | PEG-based | ~2.5 | >95 |
| ARV-825 | PEG/Alkyl | <1 | ~98 |
| Compound X | Short Alkyl | >1000 | <20 |
| Compound Y | Long Alkyl | 50 | ~80 |
Note: Data is compiled from various sources for illustrative purposes and experimental conditions may differ.[10][13]
Table 2: Influence of Linker Composition on BTK Degradation
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) |
| P-C4-BTKi | Alkyl Chain | 15 | >90 |
| P-PEG3-BTKi | PEG Chain | 8 | >95 |
| P-pip-BTKi | Piperazine-based | 25 | ~85 |
Note: This table illustrates how different linker compositions can affect degradation potency and efficacy.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of Pomalidomide-PEG3-C2-NH2 Linker
This protocol outlines a general synthetic route.
-
Step 1: Boc Protection of Amino-PEG3-acid: React commercially available Amino-PEG3-acid with Di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM) to protect the terminal amine.
-
Step 2: Coupling with N-Boc-ethanolamine: Activate the carboxylic acid of the Boc-protected PEG linker using a coupling agent like HATU or HBTU in the presence of a base (e.g., DIPEA). Add N-Boc-ethanolamine to form an amide bond.
-
Step 3: Boc Deprotection: Remove the Boc protecting group from the ethanolamine (B43304) nitrogen using standard conditions, such as trifluoroacetic acid (TFA) in DCM, to yield a free amine.
-
Step 4: Conjugation to 4-fluorothalidomide: React the free amine with 4-fluorothalidomide in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as DIPEA at an elevated temperature. This nucleophilic aromatic substitution reaction will yield the Pomalidomide-PEG3-C2-NHBoc intermediate.[12]
-
Step 5: Final Deprotection: Remove the remaining Boc group with TFA in DCM to yield the final Pomalidomide-PEG3-C2-NH2 linker, which can then be conjugated to the warhead ligand.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[14]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the PROTACs in a buffer at a known concentration.
-
Assay Procedure: Add the PROTAC solutions to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells. Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.[4][6]
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC development.
Caption: Mechanism of Pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. aragen.com [aragen.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting failed protein degradation with Pomalidomide-PEG3-C2-NH2 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTACs constructed with Pomalidomide-PEG3-C2-NH2. This resource is designed to assist in diagnosing and resolving common issues encountered during protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC synthesized with Pomalidomide-PEG3-C2-NH2?
A PROTAC (Proteolysis Targeting Chimera) synthesized using Pomalidomide-PEG3-C2-NH2 is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It functions by hijacking the body's own ubiquitin-proteasome system. The pomalidomide (B1683931) component of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[] The other end of the PROTAC is conjugated to a ligand that binds to the protein of interest (POI). The PEG3-C2 linker connects these two ligands, bringing the target protein and Cereblon into close proximity to form a ternary complex.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]
Q2: What is the role of the PEG3-C2-NH2 linker in my PROTAC's function?
The linker is a critical component that influences several properties of the PROTAC.[] The PEG3 (polyethylene glycol) portion of the linker increases the molecule's hydrophilicity, which can improve solubility.[3][4] The length and flexibility of the linker are crucial for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] If the linker is too short, it can cause steric hindrance; if it's too long or overly flexible, it may not efficiently bring the two proteins together for ubiquitination.[6] The C2-NH2 terminus provides a reactive primary amine for conjugation to a ligand for your target protein.
Q3: Are there known liabilities associated with PEG linkers in PROTACs?
Yes, while PEG linkers can be advantageous, they also have potential drawbacks. The ether linkages in PEG chains can be susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to a shorter in vivo half-life.[6] Additionally, the high flexibility of PEG linkers might not adequately restrict the geometry of the ternary complex, potentially leading to less stable interactions and reduced degradation efficiency.[6]
Troubleshooting Guide
Problem 1: No or weak degradation of the target protein.
This is one of the most common issues in PROTAC experiments. The lack of degradation can stem from multiple factors, from the PROTAC molecule itself to the experimental conditions.
Possible Cause & Suggested Solution
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.
-
Solution: While you cannot change the current PROTAC's permeability, for future designs, consider optimizing the physicochemical properties of the target ligand or linker. For the current experiment, you could try using cell permeabilization agents, although this can impact cell health.
-
-
Inefficient Ternary Complex Formation: The linker length or conformation may not be optimal for your specific target and E3 ligase combination.
-
Solution: This is a common challenge. The flexibility of the PEG3 linker can sometimes be detrimental if it doesn't favor a productive conformation.[6] Consider synthesizing analogs with different linker lengths (e.g., PEG1, PEG5) or compositions (e.g., a more rigid alkyl chain) to find the optimal geometry for ternary complex formation.[7]
-
-
Low Expression of Cereblon (CRBN): The recruited E3 ligase must be present in the cell line being used.
-
Solution: Confirm the expression level of CRBN in your cell model using Western blot or qPCR. If expression is low, choose a different cell line with higher endogenous CRBN levels.
-
-
Rapid Synthesis or Slow Turnover of the Target Protein: The rate of protein degradation may be slower than its synthesis, masking the effect of the PROTAC.
-
Solution: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. You can also pre-treat cells with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D or cycloheximide) to measure the degradation rate more accurately, though be mindful of cellular toxicity.
-
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.
-
Solution: Assess the stability of your PROTAC in your experimental conditions using techniques like LC-MS/MS.
-
Troubleshooting Workflow for Failed Protein Degradation
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Problem 2: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex.
Possible Cause & Suggested Solution
-
High PROTAC Concentration: Using concentrations that are too high leads to the formation of non-productive binary complexes.
-
Solution: Perform a wide dose-response experiment with serial dilutions of your PROTAC (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.
-
Problem 3: Off-target protein degradation.
Off-target effects can occur when the PROTAC degrades proteins other than the intended target. With pomalidomide-based PROTACs, this can be a particular concern.
Possible Cause & Suggested Solution
-
Pomalidomide-Mediated Degradation: Pomalidomide itself is known to induce the degradation of certain zinc-finger transcription factors, such as IKZF1 and IKZF3.[] This is an inherent property of the pomalidomide scaffold.
-
Solution: Perform proteomic studies (e.g., mass spectrometry) to identify which proteins are degraded upon treatment with your PROTAC. Compare this to cells treated with pomalidomide alone. To minimize these off-target effects in future designs, you could consider modifying the pomalidomide moiety, although this is a complex medicinal chemistry challenge.
-
-
Lack of Specificity of the Target Ligand: The ligand for your protein of interest may bind to other proteins with similar binding pockets.
-
Solution: Synthesize a non-degrading control PROTAC. This can be a version where the pomalidomide is chemically modified to prevent CRBN binding (e.g., a methylated glutarimide) or an epimer that is inactive. If the off-target effects persist with the non-degrading control, it suggests they are related to the target ligand's pharmacology rather than degradation.
-
Data Presentation
The choice of linker and the point of its attachment to the pomalidomide scaffold can dramatically impact the efficacy of a PROTAC. The following table summarizes data from a study on pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK), illustrating how linker modifications can affect degradation potency.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
| Data synthesized from published literature.[7] |
Key Observation: This data highlights the critical importance of the linker attachment point on the pomalidomide molecule. A shift from the C4 to the C5 position resulted in a highly potent BTK degrader.[7] This underscores the need for empirical testing of different linker configurations.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
Pomalidomide-PEG3-C2-NH2 based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of your PROTAC and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add 1x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values.
Experimental Workflow for Western Blot Analysis
Caption: Western blot experimental workflow for assessing protein degradation.
Protocol 2: Immunoprecipitation (IP) for Ubiquitination Assay
This protocol is used to confirm that the target protein is being ubiquitinated upon PROTAC treatment.
Materials:
-
Treated cell lysates (from Protocol 1)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Anti-ubiquitin antibody
Procedure:
-
Lysate Preparation: Prepare cell lysates from PROTAC-treated and control cells as described in the Western Blot protocol. It is crucial to include a proteasome inhibitor (e.g., MG132) in the treatment to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with cold wash buffer.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination smear of the target protein. You can also probe with the anti-target protein antibody to confirm successful immunoprecipitation.
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This assay determines if the degradation of your target protein induces apoptosis.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat the cells with your PROTAC at various concentrations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Assay:
-
After the desired treatment time, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis. Normalize the results to the vehicle control.
Mechanism of Action Diagram
Pomalidomide-Based PROTAC Mechanism of Action
Caption: Mechanism of Pomalidomide-based PROTAC-mediated protein degradation.
References
How to reduce off-target effects of Pomalidomide-PEG3-C2-NH2-based degraders
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding off-target effects of Pomalidomide-PEG3-C2-NH2-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for pomalidomide-based degraders?
A1: Off-target effects primarily stem from two sources:
-
The Pomalidomide (B1683931) Moiety : Pomalidomide itself can induce the degradation of endogenous proteins, most notably a range of zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3, ZFP91, SALL4).[1][2][3] This is an inherent activity of the pomalidomide molecule when it binds to the E3 ligase Cereblon (CRBN).[4][5] The degradation of certain off-targets like SALL4 has been linked to the teratogenic effects of thalidomide-based drugs.[3][6]
-
The Overall PROTAC Structure : The complete degrader molecule, including the target-binding ligand and the linker, can lead to the degradation of unintended proteins. This can occur if the linker is suboptimal, leading to non-specific binding, or if the target-binding ligand has its own off-target activities.[7][]
Q2: How does the linker, specifically PEG3-C2-NH2, influence off-target effects?
A2: The linker is a critical determinant of a PROTAC's biological activity and is not just a passive spacer.[9] Its length, composition, and attachment points influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[10][11] An improperly designed linker can lead to:
-
Poor Selectivity : A linker that is too long or too short may promote the formation of off-target ternary complexes.[][11]
-
Steric Hindrance : A short linker might cause steric clashes that prevent the intended ternary complex from forming efficiently.[11]
-
Unfavorable Physicochemical Properties : The linker affects the degrader's solubility and cell permeability, which can impact its overall performance and off-target profile.[][12] The PEG component is often used to improve solubility and pharmacokinetic properties.[][10]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" describes a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. While not a direct off-target effect, operating at concentrations well above the optimal degradation concentration (DC50) can increase the likelihood of engaging off-target proteins.
Q4: Are there strategies to make pomalidomide-based degraders more tissue- or cell-selective?
A4: Yes, several strategies are being developed to enhance selectivity and reduce effects on normal tissues.[13] These include:
-
Antibody-PROTAC Conjugates (Ab-PROTACs) : Attaching the PROTAC to a tumor-specific antibody to direct its delivery.[13][14]
-
Hypoxia-Activated PROTACs : Designing PROTACs that are activated only in the hypoxic (low oxygen) environment characteristic of many tumors.[13][14]
-
Photochemically Controllable PROTACs (PHOTACs) : Using light to activate the PROTAC in a specific location.[13][15]
-
Aptamer-PROTAC Conjugates : Using aptamers (single-stranded nucleic acids) for targeted delivery to tumor cells.[14]
Troubleshooting Guide
This section addresses common experimental issues and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High degree of off-target protein degradation observed in proteomics. | 1. The inherent activity of the pomalidomide moiety is degrading its known neosubstrates (e.g., zinc-finger proteins).[1][3] 2. The PROTAC concentration is too high, leading to non-specific degradation. 3. The target-binding ligand has its own off-target profile. | 1. Modify the Pomalidomide Moiety : Synthesize analogs with substitutions at the C5 position of the phthalimide (B116566) ring, which has been shown to reduce off-target ZF degradation.[1][2][16] 2. Perform a Dose-Response Study : Titrate the PROTAC to find the lowest effective concentration that maximizes on-target degradation while minimizing off-targets.[3] 3. Run Controls : Test the target-binding ligand alone to assess its intrinsic off-target profile. Synthesize a negative control PROTAC (e.g., with an inactive enantiomer of the pomalidomide ligand) to confirm that degradation is CRBN-dependent.[17] |
| High cell toxicity observed at low PROTAC concentrations. | 1. Off-target degradation of an essential protein.[1] 2. Off-target inhibition by the target-binding ligand (if it is a kinase inhibitor, for example).[7] | 1. Identify Off-Targets : Use unbiased proteomics (e.g., mass spectrometry) to identify all degraded proteins at the toxic concentration.[18][19] 2. Assess Ligand Toxicity : Compare the toxicity profile of the PROTAC to that of the target-binding ligand alone.[7] 3. Optimize Incubation Time : Shorter incubation times may be sufficient for on-target degradation while reducing the cumulative effect of off-target toxicity.[3] |
| Lack of on-target degradation, but off-target effects are present. | 1. Inefficient ternary complex formation for the on-target protein. 2. Poor cell permeability of the PROTAC.[17] 3. The linker is suboptimal for the intended target but allows for off-target complex formation.[11] | 1. Optimize the Linker : Synthesize a library of PROTACs with varying linker lengths, compositions (e.g., PEG, alkyl), and attachment points on both the pomalidomide and target-binding ligands.[11][20] 2. Confirm Target Engagement : Use a cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that the PROTAC is binding to the target protein inside the cells.[7] 3. Assess Permeability : Use assays like PAMPA to evaluate the cell permeability of your degrader.[17] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Degradation of the PROTAC compound in the experimental buffer or media. | 1. Standardize Protocols : Maintain consistent cell passage numbers and seeding densities.[7] 2. Check Compound Stability : Ensure the PROTAC is stable under your experimental conditions. Use freshly prepared reagents.[7] |
Strategies for Rational Design to Reduce Off-Target Effects
A key strategy to minimize off-target effects is through rational design of the PROTAC molecule.
Modification of the Pomalidomide Ligand
Research has shown that the off-target degradation of zinc-finger proteins by pomalidomide can be significantly reduced by modifying the phthalimide ring.
-
Key Finding : Adding substitutions at the C5 position of the pomalidomide phthalimide ring can disrupt the binding of off-target zinc-finger proteins without compromising the recruitment of CRBN for on-target degradation.[1][2][16]
-
Practical Approach : Synthesize and test a small library of pomalidomide analogs with different, appropriately sized chemical groups at the C5 position. This can enhance on-target potency while minimizing off-target effects.[1][21]
Optimization of the Linker
The linker is a crucial element for optimizing PROTAC selectivity and potency.[10]
-
Length and Flexibility : Varying the length of the PEG chain (e.g., comparing PEG3, PEG4, etc.) or alkyl chains can fine-tune the orientation of the ternary complex, potentially favoring on-target over off-target degradation.[][11] For example, extending a linker by a single ethylene (B1197577) glycol unit has been shown to abolish the degradation of one protein (HER2) while preserving the degradation of another (EGFR).[20]
-
Attachment Point : The position where the linker is attached to the pomalidomide ligand and the target-binding ligand is critical.[11] The exit vector should be chosen from a solvent-exposed part of the ligand-protein interface to avoid disrupting binding.[11] For pomalidomide, linkers are often attached at the C4 or C5 positions.[21]
-
Rigidity : Introducing rigid elements (e.g., aromatic rings or alkynes) into the linker can pre-organize the PROTAC into a conformation that is more favorable for on-target ternary complex formation, thereby improving selectivity.[][9]
Visualized Workflows and Pathways
Mechanism of Action and Off-Target Pathway
Caption: On-target vs. off-target degradation pathways for pomalidomide-based PROTACs.
Workflow for Off-Target Effect Analysis
Caption: Experimental workflow for identifying and validating off-target protein degradation.
Troubleshooting Decision Tree
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Improving the cell permeability of Pomalidomide-PEG3-C2-NH2 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the cell permeability of Pomalomide-PEG3-C2-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of our Pomalidomide-PEG3-C2-NH2 conjugate. What are the common reasons for its poor cell permeability?
A1: Poor cell permeability of PROTACs and similar large molecules like your Pomalidomide conjugate is a common challenge. Several factors can contribute to this issue:
-
High Molecular Weight: PROTACs are inherently large molecules, which can hinder their ability to passively diffuse across the cell membrane.
-
High Polar Surface Area (PSA): The presence of multiple polar groups in the Pomalidomide, PEG linker, and the terminal amine can lead to a high PSA, which is unfavorable for membrane permeability.
-
Suboptimal Physicochemical Properties: Poor solubility and a high number of hydrogen bond donors and acceptors can negatively impact cell permeability.[1]
-
Efflux Transporter Substrate: The conjugate may be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[2]
Q2: What are the initial steps to confirm and quantify the poor cell permeability of our conjugate?
A2: A systematic approach using in vitro permeability assays is recommended to confirm and quantify poor cell permeability. The two most common assays for this purpose are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It provides a good initial assessment of intrinsic passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It assesses both passive diffusion and active transport, including the potential for efflux.[3][4]
Q3: How can we improve the cell permeability of our Pomalidomide-PEG3-C2-NH2 conjugate?
A3: Several strategies can be employed to enhance the cell permeability of your conjugate:
-
Linker Optimization: The length and composition of the PEG linker are critical. Systematically varying the linker can help find an optimal balance between maintaining ternary complex formation and improving physicochemical properties. Shorter linkers may sometimes lead to better permeability.
-
Medicinal Chemistry Approaches:
-
Reduce Polarity: Modify the molecule to reduce its polar surface area and the number of hydrogen bond donors.
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane transit.
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: Certain excipients can be used in formulations to transiently increase membrane permeability.
-
Co-administration with Efflux Pump Inhibitors: While primarily a tool to identify efflux, in some therapeutic contexts, co-administration with an efflux pump inhibitor could be a viable strategy.
-
Q4: What is the "hook effect" and how can it affect the apparent activity of my Pomalidomide conjugate?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to rule out the hook effect as a reason for lack of activity, which might be misinterpreted as poor permeability.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Low Passive Permeability | 1. Confirm with PAMPA: Run a PAMPA assay to isolate and confirm if the primary issue is with passive diffusion. 2. Analyze Physicochemical Properties: Evaluate the calculated LogP, PSA, and molecular weight. Consider synthetic modifications to optimize these properties. |
| Active Efflux | 1. Perform Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[3] 2. Use Efflux Pump Inhibitors: Co-incubate the conjugate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) during the Caco-2 assay. A significant increase in the A-B Papp value in the presence of an inhibitor confirms the involvement of that specific transporter.[4] |
| Poor Recovery in Assay | 1. Non-specific Binding: PROTACs can bind to the plastic of the assay plates. To mitigate this, consider adding a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to the assay buffer.[6] 2. Low Solubility: Ensure the conjugate is fully dissolved in the assay buffer. The use of co-solvents may be necessary, but their effect on cell monolayer integrity should be validated. |
Issue 2: Inconsistent Permeability Data Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Caco-2 Monolayer Integrity | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of a confluent and tight monolayer before and after the experiment. 2. Lucifer Yellow Co-incubation: Include Lucifer Yellow, a fluorescent marker with low permeability, in your experiments. High passage of Lucifer Yellow indicates a compromised monolayer. |
| Differences in Experimental Conditions | 1. Standardize Protocols: Ensure consistent cell passage number (typically between 40-60), seeding density, and culture duration (18-22 days).[3] 2. Control Compound Consistency: Always include well-characterized high and low permeability control compounds (e.g., antipyrine (B355649) and atenolol) in every assay to benchmark your results.[3] |
Quantitative Data
The following table summarizes permeability data for a relevant Cereblon-binding PROTAC. While not the exact Pomalidomide-PEG3-C2-NH2 conjugate, it provides a useful reference point.
| Compound | Assay | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |
| Cereblon ligand-containing PROTAC 14 | Caco-2 | 1.7 | 8.4 | This data indicates that while the compound has some permeability, it is a significant substrate for efflux transporters.[7] |
| Atenolol (Low Permeability Control) | Caco-2 | < 1.0 | - | Used as a marker for low passive paracellular transport.[3] |
| Antipyrine (High Permeability Control) | Caco-2 | > 5.0 | - | Used as a marker for high passive transcellular transport.[3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a test compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor plate (96-well)
-
Test compound and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Add 150-200 µL of your test compound and control solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using an appropriate formula that takes into account the surface area of the membrane, the volume of the wells, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing compound permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)
-
Test compound and control compounds
-
TEER meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[3]
-
Monolayer Integrity Check: Before the experiment, measure the TEER to confirm the integrity of the tight junctions. A Lucifer Yellow leakage test can also be performed.
-
Bidirectional Transport (A to B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the dosing solution containing the test compound to the apical (A, upper) chamber.
-
Add fresh transport buffer to the basolateral (B, lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Bidirectional Transport (B to A):
-
Simultaneously, in separate wells, perform the reverse experiment. Add the test compound solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubate as above and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A -> B and B -> A directions. The efflux ratio is calculated as Papp (B->A) / Papp (A->B).
Visualizations
Pomalidomide's Mechanism of Action
Caption: Pomalidomide binds to Cereblon, leading to the ubiquitination and degradation of Ikaros and Aiolos.
Troubleshooting Workflow for Poor Permeability
Caption: A logical workflow for troubleshooting poor cell permeability of Pomalidomide conjugates.
Caco-2 Bidirectional Permeability Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Stability of Pomalidomide-PEG3-C2-NH2 in Biological Assays
Welcome to the technical support center for Pomalidomide-PEG3-C2-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to enhance the stability of this molecule in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide-PEG3-C2-NH2 and what are its primary stability concerns?
Pomalidomide-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon (CRBN) ligand and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, designed for use in Proteolysis Targeting Chimera (PROTAC) technology. The primary stability concerns for this molecule in biological assays are its susceptibility to both chemical and metabolic degradation. The pomalidomide (B1683931) moiety can undergo hydrolysis, particularly under acidic or alkaline conditions, while the PEG linker is susceptible to oxidative metabolism by enzymes like cytochrome P450s.[1][2][3]
Q2: What are the optimal storage and handling conditions for Pomalidomide-PEG3-C2-NH2?
To ensure maximum stability, Pomalidomide-PEG3-C2-NH2 should be stored under specific conditions. As a solid, it should be kept in a dry, dark environment at -20°C for long-term storage (up to one year). For stock solutions, it is recommended to dissolve the compound in a suitable organic solvent like DMSO and store at -80°C for up to 6 months or -20°C for up to one month.[4] Aqueous solutions are not recommended for long-term storage and should be prepared fresh before use.[5]
Q3: My Pomalidomide-PEG3-C2-NH2 is showing reduced activity in my cellular assays over time. What could be the cause?
Reduced activity over the course of an experiment can be attributed to several factors, primarily the instability of the compound in the cell culture medium. This could be due to enzymatic degradation by cellular components or chemical degradation due to the pH and composition of the media. It is crucial to assess the stability of your PROTAC in the specific medium used for your experiment.
Q4: How does the PEG3 linker influence the stability of the molecule?
The PEG3 linker, while offering benefits like increased hydrophilicity, can be a point of metabolic vulnerability. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 enzymes, potentially leading to a shorter half-life in in vivo or metabolically active in vitro systems.[6] Additionally, the flexibility of the PEG linker might not always be optimal for the formation of a stable ternary complex between the target protein and the E3 ligase.[6]
Q5: What are some general strategies to improve the stability of my PROTAC molecule?
Several strategies can be employed to enhance the stability of PROTACs like Pomalidomide-PEG3-C2-NH2:
-
Linker Modification: Incorporating more rigid chemical structures, such as piperazine (B1678402) or piperidine (B6355638) rings, into the linker can improve metabolic stability.[7][8] Optimizing the linker length is also a critical factor.[9]
-
Ligand Modification: Introducing metabolically inert groups, like fluorine or deuterium, at known metabolic "hotspots" on the pomalidomide ligand can prevent enzymatic modification.
-
Formulation Strategies: For in vivo studies, formulation approaches such as amorphous solid dispersions (ASDs) or lipid-based formulations can improve solubility and protect the molecule from degradation.[10][11]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with Pomalidomide-PEG3-C2-NH2.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer (e.g., PBS) | Poor aqueous solubility of the PROTAC. The compound may be coming out of solution when diluted from a high-concentration organic stock. | - Increase the percentage of co-solvent (e.g., DMSO) in the final buffer, ensuring it does not exceed a concentration that affects the assay (typically <1%).- Prepare a fresh, lower concentration stock solution.- Evaluate the solubility in a range of buffers with different pH values.[12]- Consider adding stabilizing excipients like L-arginine (e.g., 50mM) to the buffer.[13] |
| Inconsistent or Non-Reproducible Assay Results | Compound degradation during the experiment. Adsorption of the compound to plasticware. Inaccurate pipetting of viscous stock solutions. | - Perform a stability study of the compound in your specific assay buffer over the time course of the experiment (see Protocol 3).- Use low-adhesion microplates and pipette tips.- Ensure thorough mixing and accurate pipetting, especially when working with DMSO stock solutions. |
| Rapid Loss of Compound in in vitro Metabolism Assays (e.g., Liver Microsomes) | High metabolic clearance due to enzymatic degradation (e.g., CYP450s). | - Identify the metabolic "soft spots" on the molecule through metabolite identification studies.- Consider synthesizing analogs with modifications at these sites (e.g., deuteration, fluorination).- Co-incubate with known broad-spectrum CYP inhibitors (use with caution as this can affect cellular processes). |
| "Hook Effect" Observed (Decreased Degradation at High Concentrations) | Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation.- Test the PROTAC at lower concentrations (nanomolar to low micromolar range). |
Data Presentation
Table 1: Impact of Linker Composition on PROTAC Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Flexible, hydrophilic chains of ethylene (B1197577) glycol units. | - Good water solubility.- Biocompatible. | - Can be metabolically unstable.- May have high conformational flexibility, which can be entropically unfavorable for ternary complex formation.[6] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains. | - Synthetically straightforward.- Chemically stable. | - Often hydrophobic, leading to poor aqueous solubility.- Can lead to non-specific binding.[6] |
| Rigid Linkers (e.g., containing piperazine) | Contain cyclic structures like piperazine or aromatic rings. | - Can pre-organize the PROTAC into a bioactive conformation.- May enhance ternary complex stability.- Can improve metabolic stability and pharmacokinetic properties.[7] | - Less conformational flexibility can hinder productive ternary complex formation if the geometry is not optimal.- Can be more synthetically challenging.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of Pomalidomide-PEG3-C2-NH2 when incubated with HLM.
Materials:
-
Pomalidomide-PEG3-C2-NH2
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar but stable compound)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 mM stock solution of Pomalidomide-PEG3-C2-NH2 and control compounds in DMSO. Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired starting concentration (e.g., 100 µM). The final DMSO concentration in the incubation should be ≤ 0.1%.
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the working solution of Pomalidomide-PEG3-C2-NH2 (final concentration 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining Pomalidomide-PEG3-C2-NH2 versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of Pomalidomide-PEG3-C2-NH2 in plasma from different species (e.g., human, rat, mouse).
Materials:
-
Pomalidomide-PEG3-C2-NH2
-
Frozen plasma (human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 mM stock solution of Pomalidomide-PEG3-C2-NH2 in DMSO.
-
Incubation:
-
Thaw plasma on ice.
-
Pre-warm the plasma to 37°C.
-
Spike Pomalidomide-PEG3-C2-NH2 into the plasma to a final concentration of 1 µM.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Quenching and Protein Precipitation: Add the aliquot to 3 volumes of ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the 0-minute time point.
Protocol 3: Aqueous Buffer Stability Assay
Objective: To assess the chemical stability of Pomalidomide-PEG3-C2-NH2 in different aqueous buffers.
Materials:
-
Pomalidomide-PEG3-C2-NH2
-
A range of aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate (B86180) buffer pH 5.0, carbonate-bicarbonate buffer pH 9.0)
-
Acetonitrile
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Preparation: Prepare a stock solution of Pomalidomide-PEG3-C2-NH2 in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into the different aqueous buffers to a final concentration (e.g., 10 µM). Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer solution.
-
Analysis: Directly inject the samples (or after dilution with an appropriate solvent) into the LC-MS/MS or HPLC-UV system to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each buffer condition to determine the degradation rate.
Visualizations
Caption: Pomalidomide Degradation Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Common Stability Issues.
References
- 1. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing the PROTAC Hook Effect with Pomalidomide-PEG3-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the "hook effect" in experiments involving PROTACs constructed with Pomalidomide-PEG3-C2-NH2 as the E3 ligase-linker component.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2]
Q3: How does the Pomalidomide-PEG3-C2-NH2 linker influence the hook effect?
A3: The Pomalidomide-PEG3-C2-NH2 component provides the Pomalidomide head to engage the Cereblon (CRBN) E3 ligase and a flexible PEG3 linker. The length and flexibility of the PEG linker are critical in mediating the formation of a stable ternary complex.[3][4] An optimal linker facilitates the proper orientation of the target protein and CRBN, promoting ubiquitination.[5] While a well-designed linker can help mitigate the hook effect by favoring ternary complex formation, a suboptimal linker length or composition can exacerbate it by promoting the formation of unproductive binary complexes.[6] The PEG3 linker in Pomalidomide-PEG3-C2-NH2 offers a degree of flexibility that can be advantageous for achieving a productive ternary complex geometry.[3]
Q4: What are the key experimental parameters to consider when characterizing the hook effect?
A4: The primary experimental readouts for characterizing the hook effect are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation). A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax. It is also crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to accurately identify the optimal concentration for degradation and the onset of the hook effect.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your experiments with a hypothetical PROTAC, "PROTAC-X," which incorporates Pomalidomide-PEG3-C2-NH2.
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is the classic presentation of the PROTAC hook effect.
-
Troubleshooting Steps:
-
Confirm the Dose Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.
-
Refine Data Analysis: Use a non-linear regression model that can fit a bell-shaped curve to accurately determine the DC50 and Dmax. Standard sigmoidal models are not suitable for data exhibiting a hook effect.
-
Perform a Time-Course Experiment: Assess target protein degradation at multiple time points (e.g., 4, 8, 12, 24 hours) at both the optimal concentration (Dmax) and a higher concentration where the hook effect is observed. This will provide insights into the kinetics of degradation.
-
Issue 2: Weak or no degradation is observed at expected active concentrations.
-
Likely Cause: The tested concentrations may fall within the hook effect region, where the formation of unproductive binary complexes dominates.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: Expand your dose-response curve to include significantly lower concentrations (e.g., in the picomolar to nanomolar range). The optimal degradation concentration may be much lower than initially anticipated.
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex using biophysical assays such as AlphaLISA, TR-FRET, or Co-Immunoprecipitation (Co-IP). A decrease in ternary complex formation at higher concentrations would confirm the hook effect as the cause of low degradation.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the degradation potential. Consider performing a cell permeability assay if degradation is consistently low. The PEG3 linker in your PROTAC is intended to improve solubility and may also influence permeability.[3]
-
Issue 3: How can the hook effect be mitigated for a PROTAC using Pomalidomide-PEG3-C2-NH2?
-
Troubleshooting Steps:
-
Optimize Linker Length: While you are using a fixed linker (PEG3), if the hook effect is severe, it may be necessary to synthesize analogous PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5). This systematic variation can help identify a linker that optimizes the geometry of the ternary complex and reduces the hook effect.[6]
-
Enhance Ternary Complex Cooperativity: The goal is to design a PROTAC where the formation of the ternary complex is more favorable than the two binary complexes. This can sometimes be achieved by modifying the linker or the attachment points to the ligands to introduce favorable protein-protein interactions between the target and the E3 ligase.[1]
-
Use Lower Concentrations: Once the optimal degradation concentration (Dmax) is identified, subsequent experiments should be performed at or below this concentration to avoid the hook effect.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a PROTAC ("PROTAC-X") utilizing Pomalidomide-PEG3-C2-NH2 to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X Degradation of Target Protein
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Ternary Complex Formation Measured by TR-FRET
| PROTAC-X Concentration (nM) | TR-FRET Signal (Arbitrary Units) |
| 0.1 | 500 |
| 1 | 2500 |
| 10 | 7500 |
| 100 | 9800 (Maximal Formation) |
| 1000 | 5500 |
| 10000 | 1500 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Pomalidomide-PEG3-C2-NH2 chemical stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the chemical stability and appropriate storage of Pomalidomide-PEG3-C2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The following information is designed to help you anticipate and troubleshoot potential stability issues during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Pomalidomide-PEG3-C2-NH2?
A1: For optimal stability, Pomalidomide-PEG3-C2-NH2 should be stored under controlled conditions to prevent degradation. Below is a summary of recommended storage conditions for the solid compound and solutions.
Q2: What are the potential degradation pathways for Pomalidomide-PEG3-C2-NH2?
A2: Pomalidomide-PEG3-C2-NH2 is susceptible to degradation through several pathways, primarily affecting the pomalidomide (B1683931) core and the linker. The primary degradation routes are hydrolysis of the glutarimide (B196013) ring of the pomalidomide moiety and oxidation. The polyethylene (B3416737) glycol (PEG) linker is generally stable but can undergo oxidation under certain conditions.
Q3: My experimental results are inconsistent. Could this be related to the stability of Pomalidomide-PEG3-C2-NH2?
A3: Yes, inconsistent results can be a sign of compound degradation. Degradation can lead to a lower effective concentration of the active molecule and the presence of impurities that may interfere with your assay. We recommend performing a quick purity check of your stock solution using a suitable analytical method like HPLC or LC-MS.
Q4: How can I minimize the degradation of Pomalidomide-PEG3-C2-NH2 in my experiments?
A4: To minimize degradation, it is crucial to adhere to the recommended storage conditions. Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and for no longer than the recommended duration. Avoid repeated freeze-thaw cycles. For sensitive experiments, consider using freshly opened, anhydrous solvents.
Q5: What are the signs of degradation?
A5: Visual signs of degradation in the solid form can include a change in color or appearance. In solution, degradation may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as HPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the main compound peak.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed.[1] | |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[1][2][3] |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions.[1][2][3] |
Table 2: Potential Degradation Products
| Degradation Pathway | Potential Degradation Product | Comments |
| Hydrolysis | Pomalidomide-PEG3-C2-NH-glutaric acid derivative | Opening of the glutarimide ring. |
| Oxidation | Hydroxylated pomalidomide derivatives | Oxidation of the pomalidomide aromatic ring. |
| Oxidation | Oxidized PEG linker derivatives | Can occur in the presence of oxidizing agents or prolonged exposure to air. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of Pomalidomide-PEG3-C2-NH2. This is a crucial step in developing a stability-indicating analytical method.
1. Materials:
-
Pomalidomide-PEG3-C2-NH2
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer, pH 7.4
-
HPLC or UPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Acid Hydrolysis: Dissolve Pomalidomide-PEG3-C2-NH2 in a solution of 0.1 M HCl. Incubate at 60°C for 30 minutes. Neutralize with an equimolar amount of NaOH.
-
Alkaline Hydrolysis: Dissolve Pomalidomide-PEG3-C2-NH2 in a solution of 0.1 M NaOH. Incubate at room temperature for 30 minutes. Neutralize with an equimolar amount of HCl.
-
Oxidative Degradation: Dissolve Pomalidomide-PEG3-C2-NH2 in a solution of 3% H₂O₂. Incubate at room temperature for 1 hour.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Analysis:
-
For each condition, prepare a sample for HPLC analysis by diluting with the mobile phase to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.
Mandatory Visualization
Caption: Potential degradation pathways of Pomalidomide-PEG3-C2-NH2 under various stress conditions.
Caption: Troubleshooting workflow for stability-related issues with Pomalidomide-PEG3-C2-NH2.
References
Avoiding common pitfalls in Pomalidomide-PEG3-C2-NH2 conjugation chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-C2-NH2 in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide-PEG3-C2-NH2 and what is it used for?
A1: Pomalidomide-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon (CRBN) ligand and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[1][2] It is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs).[3] In a PROTAC, this molecule serves as the component that binds to the E3 ubiquitin ligase, facilitating the degradation of a target protein.[4][]
Q2: What are the recommended storage conditions for Pomalidomide-PEG3-C2-NH2?
A2: For long-term storage, Pomalidomide-PEG3-C2-NH2 powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1] Once in solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for one month.[1][3] It is recommended to store the compound under nitrogen and away from moisture.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Q3: In what solvents is Pomalidomide-PEG3-C2-NH2 soluble?
A3: Pomalidomide-PEG3-C2-NH2 is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (209.87 mM), though ultrasonic assistance may be needed.[1] It is important to use freshly opened, hygroscopic DMSO as moisture can significantly impact solubility.[1][3] For in vivo experiments, stock solutions are often prepared in DMSO and then diluted with other solvents like PEG300, Tween-80, and saline.[1][3]
Q4: What are the common chemistries used to conjugate the primary amine of Pomalidomide-PEG3-C2-NH2?
A4: The terminal primary amine on the PEG linker is a versatile functional group for conjugation. The two most common chemistries are:
-
Amide Bond Formation: This involves reacting the amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule to form a stable amide bond.[6][7]
-
Reductive Amination: This method involves reacting the amine with an aldehyde or ketone on the target molecule to form an imine, which is then reduced to a stable amine linkage using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB).[8][9]
Troubleshooting Guides
This section addresses common problems encountered during the conjugation of Pomalidomide-PEG3-C2-NH2.
Amide Bond Formation (e.g., using NHS Esters)
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive.[6][7] Prepare the NHS ester solution immediately before use and avoid storing it. Ensure all solvents are anhydrous. |
| Incorrect pH | The reaction of NHS esters with primary amines is most efficient at a pH of 7.0-9.0.[7][10] Ensure your reaction buffer is within this range. A common choice is phosphate-buffered saline (PBS) adjusted to pH 8.0-8.5.[] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the intended reaction.[6][7] Use an amine-free buffer like PBS or HEPES. |
| Insufficient Molar Excess of Reagents | For protein conjugations, a 20-fold molar excess of the NHS ester linker is often used to achieve a labeling of 4-6 linkers per antibody.[6][7] The optimal ratio may need to be determined empirically. |
| Steric Hindrance | The conjugation site on the target molecule may be sterically hindered. Consider using a longer PEG linker if available or modifying the conjugation strategy. |
Problem 2: Precipitation of Protein During Conjugation
| Potential Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | The NHS ester is often dissolved in an organic solvent like DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[6][7] |
| Change in pH | The addition of reagents might alter the pH of the reaction mixture, leading to protein precipitation. Monitor and adjust the pH as needed. |
| Protein Instability | The protein itself may be unstable under the reaction conditions. Consider using protein stabilizers or performing the reaction at a lower temperature (e.g., on ice).[6] |
Reductive Amination
Problem 1: Low Yield of Conjugated Product
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | Imine formation is an equilibrium reaction that can be slow. A slightly acidic pH (around 6-7) can catalyze imine formation. Consider adding a catalytic amount of acetic acid.[12][13] You can monitor imine formation by NMR or LC-MS before adding the reducing agent.[13] |
| Instability of the Reducing Agent | Ensure that the reducing agent (e.g., NaBH3CN, STAB) is fresh and has been stored correctly. To check the activity of NaBH4, you can test its ability to reduce a simple aldehyde or ketone.[14] |
| Reduction of the Aldehyde/Ketone | Some reducing agents, like NaBH4, can also reduce the starting aldehyde or ketone.[9] NaBH3CN is generally selective for the imine over the aldehyde.[9] If aldehyde reduction is an issue, consider using an excess of the aldehyde.[12] |
| Reaction Conditions Not Optimized | The reaction may require heating.[12] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Dialkylation of the Amine | If the amine is the limiting reagent, it can potentially react with two molecules of the aldehyde/ketone. Using an excess of the amine can help minimize this side reaction.[12] |
| Side Reactions of the Reducing Agent | Sodium cyanoborohydride can release toxic HCN gas at a pH below 10.[14] Ensure the reaction is performed in a well-ventilated fume hood and maintain appropriate pH. Sodium triacetoxyborohydride (STAB) is a safer alternative.[14] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation with an NHS-Activated Protein
-
Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6][7] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[7]
-
Pomalidomide-PEG3-C2-NH2 Solution Preparation: Immediately before use, dissolve Pomalidomide-PEG3-C2-NH2 in anhydrous DMSO to a concentration of 10 mM.[6]
-
Conjugation Reaction: Add the desired molar excess of the Pomalidomide-PEG3-C2-NH2 solution to the protein solution. Ensure the final volume of DMSO is less than 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted Pomalidomide-PEG3-C2-NH2 and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.[6]
Protocol 2: General Procedure for Reductive Amination with an Aldehyde-Containing Molecule
-
Reactant Preparation: Dissolve the aldehyde-containing molecule and Pomalidomide-PEG3-C2-NH2 in a suitable solvent (e.g., DCM, MeOH).[12][13]
-
Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.[12] Monitor the reaction by TLC or LC-MS.
-
Reduction: Once imine formation is observed, add the reducing agent (e.g., 3-10 equivalents of NaBH4 or STAB) in portions.[12]
-
Reaction Monitoring and Work-up: Continue to stir the reaction, typically overnight at room temperature.[12] Monitor the disappearance of the imine by TLC or LC-MS. Upon completion, quench the reaction carefully (e.g., with water or a mild acid) and perform a standard aqueous work-up.
-
Purification: Purify the conjugate using column chromatography or other suitable methods.
Characterization of the Conjugate
After purification, it is crucial to characterize the final conjugate to confirm successful synthesis and determine the degree of labeling.
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the number of Pomalidomide-PEG3-C2-NH2 molecules attached.[15] Native-MS can be used to study the formation of the ternary complex in PROTACs.[16] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials. |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure of the conjugate, particularly for smaller molecule conjugations.[15] |
| Western Blot | To confirm that a conjugated antibody still recognizes its target antigen and to assess protein degradation in cellular assays for PROTACs.[17] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the binding activity of a conjugated antibody or protein.[17] |
Visualizations
Caption: A generalized experimental workflow for the conjugation of Pomalidomide-PEG3-C2-NH2.
Caption: Signaling pathway illustrating the mechanism of action for a PROTAC utilizing a pomalidomide-based E3 ligase ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. creativepegworks.com [creativepegworks.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Ternary Complex Formation with Pomalidomide-PEG3-C2-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-C2-NH2 based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental hurdles and optimize the formation of the critical ternary complex for effective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a Pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two elements.[][3] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-CRBN).[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[][5]
Q2: What is the specific role of the Pomalidomide-PEG3-C2-NH2 component in my PROTAC?
A2: Pomalidomide-PEG3-C2-NH2 serves as a pre-synthesized E3 ligase ligand-linker conjugate.[6][7][8][9][10]
-
Pomalidomide: This portion of the molecule specifically binds to the CRBN E3 ubiquitin ligase.[][11][12]
-
PEG3-C2-NH2 Linker: This is a 3-unit polyethylene (B3416737) glycol (PEG) linker. The linker's length, flexibility, and chemical composition are critical for the PROTAC's efficacy.[3][13][14] It provides the necessary spacing and orientation to allow the target protein and CRBN to come together effectively to form a stable and productive ternary complex.[3][4][14] The terminal amine group (-NH2) allows for the covalent attachment of a ligand that targets your specific protein of interest.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-CRBN) rather than the productive ternary complex (target protein-PROTAC-CRBN).[15] To mitigate the hook effect, it is crucial to perform a broad dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) to identify the optimal concentration range for maximal degradation.[4][5][15]
Q4: My Pomalidomide-based PROTAC is showing off-target effects. What are the likely causes and how can I improve selectivity?
A4: Off-target effects with Pomalidomide-based PROTACs can arise from two main sources: the inherent activity of pomalidomide itself and the promiscuous binding of your target ligand. Pomalidomide is known to induce the degradation of certain endogenous proteins, referred to as "neosubstrates," such as zinc finger proteins (ZFPs), Ikaros (IKZF1), and Aiolos (IKZF3).[11][12][16]
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Ligand: Utilize a more selective and high-affinity binder for your protein of interest.[17]
-
Modify the Linker: Systematically altering the linker's length, composition, and attachment points can influence the geometry of the ternary complex and, in turn, its selectivity.[13][14][17]
-
Change the E3 Ligase: If off-target effects persist and are mediated by CRBN, consider designing a PROTAC that recruits a different E3 ligase, such as VHL.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| No or weak target protein degradation | Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[17][18][19] | - Modify the linker to improve physicochemical properties (e.g., by altering hydrophilicity).[18][20] - Consider using cell lines with higher expression of relevant transporters.[21] |
| Inefficient Ternary Complex Formation: The linker may be too short, causing steric hindrance, or too long, leading to an unstable complex.[3][14] | - Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5).[20] - Confirm the binary binding of your warhead to the target protein and pomalidomide to CRBN independently.[21] | |
| Low E3 Ligase Expression: The chosen cell line may have low endogenous expression of CRBN.[15][21] | - Verify CRBN expression levels in your cell model using Western blotting or qPCR.[21] - Select a cell line known to have robust CRBN expression.[17] | |
| Inconsistent Degradation Results | Variable Cell Culture Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.[17] | - Standardize cell culture protocols, including using cells within a defined passage number range and maintaining consistent seeding densities.[17] |
| PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment. | - Assess the stability of your PROTAC in the experimental media over time using techniques like LC-MS. | |
| Significant Cellular Toxicity | On-Target Toxicity: The degradation of your target protein may be inherently toxic to the cells. | - Correlate the timing and dose of target degradation with the onset of toxicity. |
| Off-Target Toxicity: Degradation of essential off-target proteins is occurring.[16] | - Perform global proteomics to identify unintended degraded proteins.[16] - Synthesize a negative control PROTAC with an inactive enantiomer of the target-binding ligand to see if toxicity persists.[16] |
Quantitative Data Summary
Table 1: Impact of Linker Length on PROTAC Efficacy (Representative Data)
| Target Protein | Linker Composition | Optimal Linker Length (atoms) | Observation | Reference |
| ERα | PEG/Alkyl | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy. | [3] |
| p38α | PEG/Alkyl | 15-17 | Linker length was identified as a critical parameter for potent degradation. | [3][13] |
| EGFR | Alkyl/PEG | ~12-15 (inferred) | A significant "hook effect" was observed at higher concentrations with the optimal linker. | [5] |
Table 2: Characterization of a Pomalidomide-Based PROTAC (Hypothetical Data)
| Parameter | Value | Method | Significance |
| DC₅₀ (Target Degradation) | 45 nM | Western Blot | Concentration of PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ (Maximum Degradation) | >90% | Western Blot | The maximal level of protein degradation achieved. |
| Binary Affinity (PROTAC to Target) | K_D = 150 nM | SPR | Measures the binding affinity of the PROTAC to the target protein alone. |
| Binary Affinity (PROTAC to CRBN) | K_D = 2.5 µM | SPR | Measures the binding affinity of the PROTAC to CRBN alone. |
| Ternary Complex Affinity | K_D = 25 nM | SPR | Measures the binding affinity in the presence of all three components. |
| Cooperativity (α) | 8 | Calculated from SPR data | A value > 1 indicates positive cooperativity, where the formation of a binary complex enhances the binding of the third component. |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][21]
-
Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of your Pomalidomide-PEG3-C2-NH2 based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[20]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to your target protein. It is crucial to also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[21]
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to HRP or a fluorescent dye. Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).[15]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each sample.[15][21]
2. Ternary Complex Formation Assay (In Vitro Pull-down)
This assay provides evidence of the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[15][22]
-
Reagent Preparation: You will need your purified target protein (e.g., with a His-tag), the purified CRBN E3 ligase complex, and your PROTAC.
-
Binding Reaction: In a microcentrifuge tube, combine the purified target protein, CRBN, and your PROTAC at various concentrations. Include a no-PROTAC control. Incubate the mixture to allow for complex formation.
-
Immunoprecipitation: Add beads that will specifically pull down your target protein (e.g., Ni-NTA beads for a His-tagged protein). Incubate to allow the beads to bind to the target protein and any associated proteins.
-
Washing: Pellet the beads by centrifugation and wash them several times with a suitable buffer to remove non-specific binders.
-
Elution and Analysis: Elute the proteins from the beads. Analyze the eluate by Western blotting, probing for the presence of CRBN. A band for CRBN in the lanes containing the PROTAC indicates the formation of the ternary complex.[15]
3. Cellular Ternary Complex Engagement (NanoBRET™ Assay)
This assay allows for the detection and quantification of ternary complex formation within living cells.[17][20]
-
Cell Line Engineering: This assay requires a cell line that co-expresses the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor like HaloTag®.[20]
-
Cell Plating and Labeling: Seed the engineered cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the CRBN.[20]
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm) using a plate reader equipped for BRET measurements.[20]
-
Data Analysis: An increase in the BRET ratio (acceptor emission/donor emission) indicates proximity between the target protein and CRBN, signifying ternary complex formation.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pomalidomide-PEG3-C2-NH2 (TFA) - Immunomart [immunomart.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pomalidomide-amido-PEG3-C2-NH2 - Immunomart [immunomart.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Pomalidomide-PEG3-C2-NH2 in the Landscape of E3 Ligase Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding ligand (warhead) to the E3 ligase-recruiting moiety. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone of many PROTAC designs. This guide provides an objective comparison of Pomalidomide-PEG3-C2-NH2, a common commercially available building block, with other E3 ligase linkers, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Efficacy
The linker is not merely a passive tether; it profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[1] Key linker characteristics that dictate PROTAC performance include its length, composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), rigidity, and the point of attachment to the E3 ligase ligand.[1][] An optimized linker ensures the correct spatial orientation of the target protein and E3 ligase, facilitating efficient ubiquitination and subsequent degradation.[3]
Comparing Linker Chemistries: Pomalidomide-PEG3-C2-NH2 in Context
Pomalidomide-PEG3-C2-NH2 represents a common linker strategy, incorporating a hydrophilic PEG chain. PEG linkers are known to enhance the aqueous solubility of PROTAC molecules.[][4] However, the choice of linker is highly target-dependent, and what proves optimal for one target may be suboptimal for another. Here, we compare the performance of PEG-based linkers with other common linker types.
Quantitative Comparison of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize data from various studies, illustrating the impact of linker composition on the degradation of different target proteins.
Table 1: Comparison of Linker Composition in Bruton's Tyrosine Kinase (BTK) Degraders [1]
| PROTAC Compound | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Pomalidomide | PEG-based | BTK | 1.5 | >95 | Ramos |
| Compound B | Pomalidomide | Alkyl chain | BTK | 8.0 | >90 | Ramos |
Table 2: Comparison of Linker Composition in BET Bromodomain (BRD4) Degraders [5]
| PROTAC Compound | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl linker | BRD4 | Not Reported | >75 at 1µM | THP-1 |
| dBET1 | Thalidomide derivative | PEG linker | BRD4 | ~1.8 | >95 | MV4;11 |
These data highlight that while PEG linkers are often associated with high potency, the optimal linker is target and context-specific. The seemingly subtle change from a PEG to an alkyl linker can significantly impact degradation efficiency.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of PROTAC performance.
Protocol 1: Western Blot for Quantifying Protein Degradation[3]
This protocol is a fundamental method for assessing the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control and a positive control (if available). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC.[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Interpretation: Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assays
Assessing the formation of a stable ternary complex is critical to understanding a PROTAC's mechanism of action. Several biophysical techniques can be employed for this purpose.
A. Surface Plasmon Resonance (SPR) [7][8]
SPR measures the binding kinetics and affinity of interactions in real-time.
General Procedure:
-
Immobilize either the E3 ligase (e.g., CRBN) or the target protein onto the sensor chip surface.
-
Inject the PROTAC at various concentrations over the surface to measure the binary interaction.
-
To measure ternary complex formation, inject the other protein partner (e.g., target protein if CRBN is immobilized) pre-incubated with varying concentrations of the PROTAC.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
B. Isothermal Titration Calorimetry (ITC) [7][8]
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
General Procedure:
-
Load the PROTAC into the syringe and the target protein or E3 ligase into the sample cell.
-
Titrate the PROTAC into the protein solution and measure the heat released or absorbed.
-
To assess ternary complex formation, pre-saturate one protein with the PROTAC and titrate this complex into the other protein partner.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
Conclusion: Rational Linker Design is Key
The selection and design of the linker are pivotal for the development of effective and safe PROTACs. While Pomalidomide-PEG3-C2-NH2 provides a versatile and often potent starting point for PROTAC synthesis due to the favorable properties of the PEG component, it is not a one-size-fits-all solution. The optimal linker chemistry is intrinsically linked to the specific target protein and the desired pharmacological profile. A systematic approach that involves the synthesis and evaluation of a diverse set of linkers, varying in length, composition, and rigidity, is essential for identifying PROTACs with superior degradation efficiency and drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel PROTAC candidates, enabling researchers to make data-driven decisions in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pomalidomide-PEG3-C2-NH2-Mediated Protein Degradation: A Comparative Guide to CRISPR-Based Methodologies
For researchers, scientists, and drug development professionals, establishing the specific and efficient degradation of a target protein is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of CRISPR-based methodologies for validating protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) synthesized from Pomalidomide-PEG3-C2-NH2.
Pomalidomide-PEG3-C2-NH2 is a key building block in the synthesis of PROTACs. It comprises the Pomalidomide (B1683931) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEG3-C2-NH2 linker. When conjugated to a target-binding ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the protein of interest. This guide will delve into the use of CRISPR-Cas9 technology as a powerful tool to validate the on-target activity and mechanism of action of such Pomalidomide-based degraders.
Mechanism of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. The natural substrates of Pomalidomide's molecular glue activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
CRISPR-Based Validation Strategies: A Head-to-Head Comparison
CRISPR-Cas9 technology offers two primary strategies to validate the degradation mediated by Pomalidomide-based PROTACs: CRISPR knockout and the dTAG (degradation tag) system. Each approach provides unique insights into the degrader's function and specificity.
| Feature | CRISPR Knockout | dTAG System | Pomalidomide-based PROTAC |
| Principle | Permanent gene disruption leading to loss of protein expression. | CRISPR-mediated knock-in of a "dTAG" onto the target protein, enabling its degradation by a specific dTAG degrader. | Small molecule-induced degradation of the endogenous target protein. |
| Validation Target | The gene encoding the target protein or essential components of the degradation machinery (e.g., CRBN). | The endogenous target protein of interest. | The endogenous target protein of interest. |
| Key Question Answered | Does the PROTAC's effect depend on the presence of the target protein and the CRBN E3 ligase? | What is the direct phenotypic consequence of acutely degrading the target protein? | What is the efficacy and potency of the synthesized degrader? |
| Reversibility | No | Yes (upon withdrawal of the dTAG degrader) | Yes (upon withdrawal of the PROTAC) |
| Temporal Control | No (constitutive loss of protein) | Yes (inducible degradation) | Yes (inducible degradation) |
| "On-target" Validation | Indirectly validates the target by observing a lack of effect in knockout cells. | Directly validates the phenotypic consequence of target degradation. | Directly measures target degradation. |
| "Off-target" Insights | Does not directly identify off-target effects of the PROTAC. | Can help differentiate on-target from off-target effects by comparing phenotypes. | Can have off-target degradation of other zinc-finger proteins due to the pomalidomide moiety.[1] |
Quantitative Data Summary: Pomalidomide-based PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). Below are examples of Pomalidomide-based PROTACs and their reported degradation performance.
| PROTAC Target | Cell Line | DC50 | Dmax | Time to Dmax | Reference |
| EGFR | A549 | 32.9 nM | 96% | 72 hours | |
| HDAC8 | - | 147 nM | 93% | 10 hours | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of protein degradation. Below are streamlined protocols for key experiments.
Protocol 1: CRISPR-Cas9 Knockout of CRBN to Validate Pomalidomide-based PROTAC Dependency
This protocol confirms that the PROTAC's activity is dependent on the CRBN E3 ligase.
-
sgRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the human CRBN gene into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA/Cas9 plasmids into the target cell line using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Knockout Validation: Validate CRBN knockout in the isolated clones by Sanger sequencing and Western blotting for the CRBN protein.
-
PROTAC Treatment and Analysis: Treat both wild-type and CRBN knockout cells with the Pomalidomide-based PROTAC at various concentrations.
-
Western Blot Analysis: Perform Western blotting to assess the degradation of the target protein in both cell lines. The degradation should be observed in wild-type cells but abrogated in CRBN knockout cells.
Protocol 2: Quantitative Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC.
-
Cell Seeding and Treatment: Seed target cells in a multi-well plate and treat with a serial dilution of the Pomalidomide-based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a chemiluminescence-based detection system to visualize the protein bands. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: dTAG System for Phenotypic Comparison
This protocol allows for a direct comparison of the phenotype induced by the PROTAC with the phenotype caused by the specific degradation of the target protein.
-
CRISPR-mediated Knock-in: Use CRISPR-Cas9 to insert a dTAG (e.g., FKBP12F36V) at the N- or C-terminus of the endogenous target protein.[1]
-
Cell Line Validation: Validate the correct insertion of the dTAG and the expression of the fusion protein.
-
Degrader Treatment: Treat the dTAG-engineered cells with a specific dTAG degrader (e.g., dTAG-13) and the Pomalidomide-based PROTAC in parallel experiments.
-
Phenotypic Analysis: Perform relevant phenotypic assays (e.g., cell viability, proliferation, or specific signaling pathway analysis) to compare the effects of the dTAG degrader and the PROTAC.
-
Data Comparison: A similar phenotypic outcome between the two treatments provides strong evidence that the PROTAC's effect is on-target.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Pomalidomide-based PROTAC signaling pathway.
Caption: Experimental workflows for CRISPR-based validation.
Conclusion
Validating the mechanism and on-target activity of Pomalidomide-PEG3-C2-NH2-based PROTACs is essential for their development as therapeutics. CRISPR-Cas9 technology, through both gene knockout and the dTAG system, provides a robust and versatile toolkit for this purpose. While CRISPR knockout is invaluable for confirming the dependency on specific E3 ligases like CRBN, the dTAG system offers a more nuanced approach to compare the direct phenotypic consequences of target degradation. By employing these methodologies and quantitative analyses, researchers can confidently establish the efficacy and specificity of their protein degraders, accelerating the path towards clinical applications.
References
Pomalidomide-PEG3-C2-NH2 vs. Thalidomide-Based Linkers: A Comparative Guide to PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the careful selection of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides an objective comparison of PROTACs constructed with Pomalidomide-PEG3-C2-NH2 versus those utilizing traditional thalidomide-based linkers for recruitment of the Cereblon (CRBN) E3 ligase.
Pomalidomide (B1683931), an analog of thalidomide (B1683933), has gained prominence in PROTAC design due to several advantageous properties. It generally exhibits a stronger binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex—comprising the PROTAC, the POI, and the E3 ligase—leading to enhanced protein degradation.[1] Furthermore, the amino group on pomalidomide's phthalimide (B116566) ring offers a versatile and sterically favorable point for linker attachment, often leading to improved degradation selectivity and metabolic stability compared to thalidomide-based counterparts.[1]
Data Presentation: Quantitative Comparison of PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the performance of pomalidomide- and thalidomide-based PROTACs. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
Table 1: Degradation Efficiency (DC50) and Maximum Degradation (Dmax) of BRD4-Targeting PROTACs
| PROTAC Construct | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | PEG-based | MV4;11 | 4.3 | >95 | F-C et al., 2015 |
| ARV-771 | Pomalidomide | PEG-based | 22Rv1 | <1 | >90 | Raina et al., 2016 |
| Compound 21 | Pomalidomide | Dihydroquinazolinone-based | THP-1 | 810 | >75 | --INVALID-LINK--[2] |
| Thalidomide-based PROTAC | Thalidomide | Alkyl chain | HeLa | ~500 | ~80 | F-C et al., 2015 |
Table 2: Degradation Efficiency of BTK-Targeting PROTACs
| PROTAC Construct | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P11C | Pomalidomide | PEG-based | MOLM-14 | 0.25 | >95 | Buhimschi et al., 2018 |
| MT-802 | Pomalidomide | PEG-based | TMD8 | 0.8 | >90 | Buhimschi et al., 2018 |
| Thalidomide-based PROTAC | Thalidomide | PEG-based | MOLM-14 | 2.5 | >90 | Buhimschi et al., 2018 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3][4]
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Then, add solubilization solution and incubate overnight.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[5]
Conclusion
The selection of the E3 ligase ligand and the associated linker is a critical decision in the design of effective PROTACs. Pomalidomide offers clear advantages over thalidomide as a CRBN ligand, including higher binding affinity and a more favorable attachment point for the linker, which often translates to superior degradation efficacy and improved pharmaceutical properties. While direct comparative data for Pomalidomide-PEG3-C2-NH2 versus specific thalidomide-based linkers is still emerging, the collective evidence strongly supports the preferential use of pomalidomide in the development of next-generation protein degraders. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of novel PROTAC constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Protein Degradation: A Comparative Analysis of PROTACs with Varied PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a mere spacer, plays a pivotal role in the efficacy of a PROTAC. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2]
The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4] An optimal linker length is essential; a linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may lead to a non-productive complex, hindering efficient ubiquitination.[4][5] This guide provides a comparative analysis of PROTACs synthesized with different PEG linker lengths, supported by experimental data, to inform the rational design of potent and selective protein degraders.
Data Presentation: Comparative Efficacy of PROTACs
The degradation efficiency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data for PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) with varying linker lengths.
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into ERα-targeting PROTACs revealed a clear dependence on linker length for degradation efficacy. The data below, from studies by Cyrus et al., showcases that a 16-atom linker provided the most potent degradation of ERα in MCF7 breast cancer cells.[3][6]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Studies on TBK1-targeting PROTACs have also underscored the critical nature of linker optimization. Research by Arvinas demonstrated that linkers shorter than 12 atoms were inactive, with a 21-atom linker exhibiting the highest potency.[6][7][8]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (µM) |
| PROTAC CDK9 degrader-5 | Amide-containing chain | 0.10 (CDK942), 0.14 (CDK955) |
Mandatory Visualization
PROTAC Mechanism of Action
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Typical experimental workflow for evaluating PROTAC efficacy.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating On-Target Activity of Pomalidomide-PEG3-C2-NH2-based PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins that cause disease. A key challenge in the development of PROTACs is the rigorous validation of their on-target activity to ensure both efficacy and safety. This guide provides a comprehensive comparison of methodologies to validate the on-target activity of PROTACs that use Pomalidomide-PEG3-C2-NH2 as a Cereblon (CRBN) E3 ligase recruiting element.
Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely used ligand for the E3 ubiquitin ligase Cereblon.[1][2] In a PROTAC molecule, it is connected via a linker, such as a polyethylene (B3416737) glycol (PEG) chain, to a ligand that binds to a specific target protein.[3] This design facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4]
The Critical Need for On-Target Validation
Validating that a PROTAC selectively degrades its intended target is paramount. Off-target degradation, where the PROTAC induces the degradation of other proteins, can lead to unintended cellular effects and toxicity. Pomalidomide-based PROTACs, for instance, have been known to cause off-target degradation of zinc-finger (ZF) proteins, which can interfere with normal biological processes.[1][5] Therefore, a multi-faceted experimental approach is essential to confirm on-target activity and assess the overall selectivity of the PROTAC.
Comparative Analysis of On-Target Efficacy
The on-target efficacy of a PROTAC is primarily defined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[2][3] The following table presents representative data for pomalidomide-based PROTACs targeting various proteins, illustrating typical efficacy parameters.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFRWT | MCF-7 | 0.10 µM (IC50) | Not Reported | [6] |
| Compound 16 | EGFRT790M | A549 | 4.02 µM (IC50) | Not Reported | [6] |
| ZQ-23 | HDAC8 | K562 | 147 nM | 93% | [7] |
| GP262 | PI3K | MDA-MB-231 | 42.23–227.4 nM | Not Reported | [8] |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM | Not Reported | [8] |
Key Experimental Methodologies for On-Target Validation
A robust validation workflow involves a combination of targeted and proteome-wide analyses to confirm the mechanism of action and specificity of the PROTAC.
Target Protein Degradation Assessment
Western Blotting: This is the most common initial method to quantify the degradation of the target protein. Cells are treated with varying concentrations of the PROTAC, and the levels of the target protein are assessed by immunoblotting.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[3]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[2]
Proteome-Wide Selectivity Profiling
Mass Spectrometry-Based Proteomics: This unbiased approach is the gold standard for identifying both on-target and off-target effects across the entire proteome.[3][9]
Experimental Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that provides significant on-target degradation (e.g., 5 times the DC50) and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT) or other isobaric tags.[3]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Plot the log2 fold change in protein abundance versus the statistical significance (-log10 p-value) in a volcano plot to visualize significantly degraded proteins.
Mechanistic Validation Assays
Proteasome Inhibition Assay: To confirm that the observed protein degradation is dependent on the proteasome, cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A successful inhibition of target degradation confirms a proteasome-mediated mechanism.[2]
CRBN Engagement Assay: To verify that the PROTAC acts through CRBN, a competition experiment can be performed. Co-treatment of cells with the PROTAC and an excess of free pomalidomide should rescue the degradation of the target protein by competing for binding to CRBN.[10]
Ubiquitination Assay: This assay directly demonstrates the PROTAC-induced ubiquitination of the target protein. The target protein is immunoprecipitated from cell lysates after PROTAC treatment, and the ubiquitination status is assessed by Western blotting with an anti-ubiquitin antibody.
Visualizing the Process: Diagrams and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for Pomalidomide-based PROTACs.
Caption: Experimental workflow for validating on-target PROTAC activity.
Comparison with Alternative Approaches
Pomalidomide-based PROTACs offer distinct advantages over traditional small-molecule inhibitors. While inhibitors typically require high and sustained occupancy of a target's active site to be effective, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[2][11] This can lead to a more profound and durable biological effect at lower concentrations.[12]
Furthermore, the PROTAC approach can target proteins that have been historically considered "undruggable," such as scaffolding proteins, which may lack a defined active site for inhibitor binding.[11][12] The key requirement for a PROTAC is a ligand that can simply bind to the target protein, rather than inhibit its function.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
Pomalidomide-PEG3-C2-NH2: A Comparative Analysis of E3 Ligase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of E3 ligase ligands is paramount in the development of targeted protein degraders. This guide provides a comparative analysis of Pomalidomide-PEG3-C2-NH2, a widely used Cereblon (CRBN) E3 ligase ligand, and its potential for cross-reactivity with other common E3 ligases.
Pomalidomide-PEG3-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the pomalidomide (B1683931) moiety for binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This conjugate is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[3][4] The pomalidomide component of the PROTAC recruits the CRBN E3 ligase, while a separate ligand on the other end of the molecule binds to the target protein, bringing the two into close proximity and leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
The efficacy and safety of PROTACs are critically dependent on the selectivity of the E3 ligase ligand. Off-target binding to other E3 ligases can lead to unintended protein degradation and potential toxicity. Pomalidomide and its analogs are well-established as highly selective binders of CRBN.[5][6] This high specificity is a key reason for their widespread use in the development of PROTACs. While direct quantitative cross-reactivity studies for Pomalidomide-PEG3-C2-NH2 against a comprehensive panel of E3 ligases are not extensively documented in publicly available literature, the existing body of research strongly supports its selective interaction with CRBN. The absence of reported binding to other major E3 ligases such as von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and inhibitor of apoptosis proteins (IAPs) in studies focused on pomalidomide's mechanism and application is a strong indicator of its selectivity.
Comparative Overview of E3 Ligase Ligand Selectivity
To provide a clear comparison, the following table summarizes the known primary E3 ligase targets for pomalidomide and ligands developed for other commonly utilized E3 ligases in PROTACs. The lack of quantitative data for pomalidomide against other E3 ligases underscores its specificity for CRBN.
| E3 Ligase Ligand | Primary E3 Ligase Target | Known Cross-Reactivity/Selectivity Profile |
| Pomalidomide-PEG3-C2-NH2 | Cereblon (CRBN) | Highly selective for CRBN. No significant binding to VHL, MDM2, or cIAPs has been reported in extensive studies of pomalidomide-based PROTACs. |
| VH-032 and derivatives | von Hippel-Lindau (VHL) | Highly selective for VHL. These ligands are based on the endogenous substrate HIF-1α and are not known to interact with CRBN or other E3 ligases. |
| Nutlin-3a and derivatives | Murine Double Minute 2 (MDM2) | Selective for MDM2. These compounds are designed to mimic the p53 peptide and inhibit the MDM2-p53 interaction. |
| Bestatin and derivatives | Inhibitor of Apoptosis Proteins (cIAP1) | Primarily targets cIAP1. Some analogs may show activity against other IAP family members. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Validation of Pomalidomide-PEG3-C2-NH2 in Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) synthesized using the Pomalidomide-PEG3-C2-NH2 linker system. The data presented here is based on independent validation from published, peer-reviewed research, offering insights into the efficacy and experimental protocols associated with this widely used chemical tool in targeted protein degradation.
Performance of PROTACs Utilizing a Pomalidomide-PEG Linker System
Pomalidomide-PEG3-C2-NH2 serves as a versatile building block in the construction of PROTACs, functioning as the E3 ligase-recruiting moiety that specifically engages the Cereblon (CRBN) E3 ubiquitin ligase. The PEG3 linker provides a flexible spacer to connect to a ligand targeting a protein of interest for degradation. The following tables summarize the performance of two independently developed PROTACs that utilize a pomalidomide-PEG linker system to degrade their respective target proteins: BI-3663, a PTK2/FAK degrader, and MD-224, an MDM2 degrader.
Table 1: Performance Data for PTK2/FAK Degrader BI-3663
BI-3663 is a highly selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Focal Adhesion Kinase (PTK2/FAK).[1] It is synthesized using a pomalidomide-based Cereblon ligand connected to a PTK2 inhibitor via a linker.[1] The following data is from a study by Popow J, et al. published in the Journal of Medicinal Chemistry in 2019.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| A549 | PTK2 | 25 | >80 | [2] |
| Hep3B2.1-7 | PTK2 | ~25 | >80 | [1] |
| Panel of 11 HCC cell lines | PTK2 | median 30 | >80 | [3] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Performance Data for MDM2 Degrader MD-224
MD-224 is a first-in-class, highly potent and efficacious PROTAC designed to degrade the Murine Double Minute 2 (MDM2) protein.[4][5] This PROTAC was developed by Li Y, et al. and the findings were published in the Journal of Medicinal Chemistry in 2019.[5]
| Cell Line | Assay | IC50 (nM) | Key Findings | Reference |
| RS4;11 | Cell Growth Inhibition | 1.5 | Induces rapid MDM2 degradation at <1 nM | [4][5] |
| Panel of acute leukemia cell lines | Cell Growth Inhibition | low nanomolar | Effective in various leukemia cell lines | [5] |
Note: IC50 in this context refers to the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the validation of the aforementioned PROTACs. For complete details, please refer to the cited publications.
Protein Degradation Assays (Western Blotting)
-
Cell Culture and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target protein (e.g., PTK2, MDM2) and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control.
Cell Viability Assays
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the PROTAC or control compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the IC50 values are calculated using a non-linear regression analysis.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-Based PROTACs Demonstrate Superior Efficacy in Overcoming Resistance in EGFR-Mutated Cancer Cell Lines
A new generation of targeted cancer therapies, Proteolysis Targeting Chimeras (PROTACs), which leverage a pomalidomide-based E3 ligase ligand, have shown significant promise in degrading Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. Notably, these PROTACs have demonstrated high efficacy in cell lines resistant to traditional EGFR inhibitors, offering a potential new avenue for treating drug-resistant cancers.
Researchers have developed novel pomalidomide-based PROTACs that effectively induce the degradation of both wild-type EGFR (EGFRWT) and its drug-resistant mutant, EGFRT790M. A comparative analysis reveals that these PROTACs not only potently degrade the target protein but also exhibit superior anti-proliferative activity against various cancer cell lines when compared to established EGFR inhibitors like erlotinib (B232) and gefitinib.
Comparative Efficacy Against Cancer Cell Lines
A study by Meng et al. (2022) synthesized and evaluated a series of pomalidomide-based PROTACs. Two lead compounds, designated as 15 and 16, demonstrated particularly potent activity. Their efficacy was compared against erlotinib, a standard first-generation EGFR inhibitor, and doxorubicin, a conventional chemotherapy agent, across a panel of human cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM)¹ | Comparator | Comparator IC50 (µM) | Fold Improvement |
| PROTAC 16 | EGFR | MCF-7 | N/A | Erlotinib | N/A | 5.55x |
| HepG-2 | N/A | Erlotinib | N/A | 4.34x | ||
| HCT-116 | N/A | Erlotinib | N/A | 5.04x | ||
| A549 | N/A | Erlotinib | N/A | 7.18x | ||
| PROTAC 15 | EGFR | MCF-7 | N/A | Doxorubicin | N/A | More Active |
| HepG-2 | N/A | Doxorubicin | N/A | More Active | ||
| HCT-116 | N/A | Doxorubicin | N/A | More Active | ||
| A549 | N/A | Doxorubicin | N/A | More Active |
¹IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. N/A: Specific IC50 values were not provided in the source material, but fold improvement or qualitative comparison was noted.
Potent Degradation of Wild-Type and Mutant EGFR
Beyond inhibiting cell proliferation, the primary mechanism of these PROTACs is the targeted degradation of the EGFR protein. The effectiveness of this degradation is measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Compound | Target | Cell Line | DC50 (nM)² | Dmax (%)³ | Comparator | Comparator Activity |
| PROTAC 15 | EGFRWT | A549 | 43.4 | >90% | - | - |
| PROTAC 16 | EGFRWT | A549 | 32.9 | 96% | - | - |
²DC50 values represent the concentration of the PROTAC that results in 50% degradation of the target protein. ³Dmax represents the maximum percentage of protein degradation achieved.
Overcoming Resistance to Existing EGFR Inhibitors
A key advantage of these pomalidomide-based PROTACs is their ability to effectively target the EGFRT790M mutation, a common mechanism of resistance to first and second-generation EGFR inhibitors.
| Compound | Target | IC50 (µM) | Comparator | Comparator IC50 (µM) | Fold Improvement |
| PROTAC 16 | EGFRT790M | 4.02 | Gefitinib | 21.44 | 5.27x |
| PROTAC 15 | EGFRT790M | N/A | Gefitinib | 21.44 | 3.07x |
| PROTAC 17 | EGFRT790M | N/A | Gefitinib | 21.44 | 3.38x |
| PROTAC 18 | EGFRT790M | N/A | Gefitinib | 21.44 | 2.59x |
Mechanism of Action: The PROTAC Pathway
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge, bringing the target protein (EGFR) into close proximity with an E3 ubiquitin ligase, in this case, Cereblon (CRBN), to which pomalidomide (B1683931) binds. This proximity facilitates the tagging of EGFR with ubiquitin molecules, marking it for degradation by the proteasome.
Caption: PROTAC-mediated degradation of EGFR.
The EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers downstream signaling cascades that promote cell growth, proliferation, and survival. Key pathways activated by EGFR include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. By degrading the EGFR protein, these PROTACs effectively shut down these pro-cancerous signaling pathways.
Caption: Simplified EGFR signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the efficacy of pomalidomide-based PROTACs.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the PROTAC compounds, comparator drugs, and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Western Blot for Protein Degradation
This technique is used to detect and quantify the amount of a specific protein (in this case, EGFR) in a cell lysate.
Workflow:
Caption: Workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with various concentrations of PROTACs for a set time. After treatment, cells are washed and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay to ensure equal loading.
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to EGFR. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading across lanes.
-
Secondary Antibody and Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (like HRP). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured by an imaging system.
-
Analysis: The intensity of the bands corresponding to EGFR is quantified and normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a high-throughput screening method used to measure the kinase activity of EGFR and the inhibitory effect of the PROTACs.
Workflow:
Caption: Workflow for HTRF kinase assay.
Detailed Steps:
-
Kinase Reaction: The EGFR kinase, a biotinylated substrate peptide, and the test compounds (PROTACs) are added to the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, a detection solution containing a Europium (Eu) cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated acceptor molecule (e.g., XL665) is added.
-
Signal Measurement: If the substrate is phosphorylated by EGFR, the antibody binds to it. The streptavidin-acceptor binds to the biotin (B1667282) on the substrate, bringing the Europium donor and the acceptor into close proximity. When excited with a laser, the donor transfers energy to the acceptor (FRET), which then emits a specific fluorescent signal. This time-resolved fluorescence is measured by a plate reader. The signal intensity is proportional to the kinase activity.
Safety Operating Guide
Essential Guide to the Safe Disposal of Pomalidomide-PEG3-C2-NH2 Hydrochloride
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Pomalidomide-PEG3-C2-NH2 hydrochloride, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as hazardous, and exposure can lead to adverse health effects.
Key Safety and Handling Precautions:
| Precaution Category | Specific Action | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. In case of insufficient ventilation, use a self-contained breathing apparatus. | [1][2][3] |
| Ventilation | Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. | [3][4] |
| Handling | Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to avoid ignition sources. | [4] |
| Hygiene | Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling. | [2][3] |
| Storage of Waste | Keep the chemical waste in suitable, closed, and properly labeled containers for disposal. Store in a cool, dry, and well-ventilated place, separate from incompatible materials and foodstuffs. | [4] |
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction facility. Direct disposal into sewer systems or general waste is strictly prohibited.[4]
Step 1: Waste Collection
-
Place all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions, use a separate, compatible, and labeled hazardous waste container.
-
Ensure all containers are kept tightly closed when not in use.[4]
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and remove all sources of ignition.[2][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb any liquid spills with an inert absorbent material (e.g., sand, vermiculite).[2] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Transfer the contained spill material into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[2][4]
-
The primary recommended method of destruction is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[4]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pomalidomide-PEG3-C2-NH2 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pomalidomide-PEG3-C2-NH2 hydrochloride. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this potent compound, minimizing exposure risk and ensuring laboratory safety.
Hazard Identification and Classification
This compound is a compound that requires careful handling due to its potential hazards. Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Pomalidomide and its analogs are considered cytotoxic drugs, meaning any material that comes into contact with them should be treated as cytotoxic waste.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier against exposure and is mandatory when handling this compound.[3][4] A comprehensive PPE strategy includes:
-
Gloves: Wear two pairs of powder-free, disposable gloves tested for use with chemotherapy drugs (e.g., compliant with ASTM D-6978-05).[5][6] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5] Change gloves regularly or immediately if contaminated, torn, or punctured.[5]
-
Gowns: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6]
-
Eye and Face Protection: Wear tightly fitting safety goggles.[2] A face shield may also be necessary to provide full facial protection.[7]
-
Respiratory Protection: Handling of the solid compound should be done in a chemical fume hood or a ventilated enclosure to avoid dust formation.[2] If there is a risk of aerosol generation outside of a containment unit, an appropriate respirator (e.g., N95 or higher) should be worn.[7]
-
Hair and Shoe Covers: Use head and hair covers to protect against residue.[7] Disposable shoe covers should also be worn in the designated handling area.
Operational Plan for Safe Handling
A systematic approach is crucial for handling potent compounds like this compound.[8][9]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[10] Recommended storage is at -5°C, protected from light and moisture.[11]
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Weighing and Preparation of Solutions:
-
All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood, a glove box, or an isolator to minimize inhalation exposure.[2][8]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Before starting, prepare the work area by covering it with a disposable absorbent liner.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing the compound.
-
Conduct all experimental procedures involving the compound in a well-ventilated area, preferably within a fume hood.
-
Avoid contact with skin and eyes.[10]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure proper PPE is worn before cleanup.
-
Use a chemotherapy spill kit to absorb and contain the spill.[3]
-
Collect all cleanup materials and treat them as bulk hazardous waste.[3]
-
Decontaminate the surfaces with an appropriate cleaning agent.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.[3] The disposal strategy is based on the distinction between "trace" and "bulk" contamination.[3]
-
Trace Cytotoxic Waste (<3% of original drug volume remaining):
-
This includes items such as empty vials, used gloves, gowns, absorbent pads, and other contaminated disposables.[12]
-
Place these materials in a designated yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3][12]
-
The primary disposal method for trace waste is incineration.[3]
-
-
Bulk Cytotoxic Waste (>3% of original drug volume remaining):
-
This includes unused or expired compounds, grossly contaminated materials from spills, and any items containing a significant amount of the drug.[3][12]
-
Dispose of all bulk waste in a black, DOT-approved, RCRA-rated hazardous waste container.[3][12]
-
These containers must be labeled in accordance with RCRA regulations for hazardous waste and require disposal through a licensed hazardous waste incinerator.[3]
-
General Waste Handling Procedures:
-
Segregate waste at the point of generation.[3]
-
Do not mix chemotherapy waste with other waste streams.
-
Seal all waste containers securely before removal from the laboratory.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic pending final disposal.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2446474-09-3 | [10] |
| Molecular Formula | C21H29N4O7 · Cl | [11] |
| Molecular Weight | 484.93 g/mol | [11][13] |
| Storage Temperature | -5°C | [11] |
Experimental Workflow and Safety Procedures
Caption: Safe handling workflow for Pomalidomide-PEG3-C2-NH2 HCl.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. agnopharma.com [agnopharma.com]
- 9. crbgroup.com [crbgroup.com]
- 10. targetmol.com [targetmol.com]
- 11. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. Pomalidomide-PEG3-Amine HCl salt | 2446474-09-3 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
